cis-17-Hexacosenoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-hexacos-17-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h9-10H,2-8,11-25H2,1H3,(H,27,28)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDQEBURXNDKG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025800 | |
| Record name | Ximenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66274-43-9 | |
| Record name | (17Z)-17-Hexacosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66274-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ximenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066274439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ximenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XIMENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42346MM00R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emerging Role of Cis-17-Hexacosenoic Acid in Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-17-hexacosenoic acid, also known as ximenic acid, is a very long-chain monounsaturated fatty acid (VLCFA) found in certain plant oils. Emerging research indicates its significant role in modulating key cellular processes, particularly in the realm of fatty acid metabolism. This technical guide provides an in-depth overview of the current understanding of this compound's function at the cellular level, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this unique fatty acid.
Introduction
This compound (26:1n-9) is a monounsaturated omega-9 fatty acid.[1] Unlike more common fatty acids, it possesses a longer carbon chain, classifying it as a VLCFA.[2] While its dietary sources are limited, primarily found in the seed oils of plants from the Santalales order, its biological activities are drawing increasing scientific attention.[3] Studies have suggested its involvement in anti-inflammatory, anticancer, and antimicrobial processes, pointing towards a potential for therapeutic applications.[3] This guide will delve into the molecular mechanisms underlying these effects, with a focus on its impact on cellular metabolism and signaling pathways.
Core Cellular Function: Regulation of Fatty Acid Metabolism
The primary established role of this compound in cellular processes is its ability to modulate the expression of key enzymes involved in lipid metabolism.[2][3] This regulation appears to be central to its observed biological effects.
Downregulation of Key Lipogenic Enzymes
In vitro studies utilizing the human liver carcinoma cell line, HepG2, have demonstrated that this compound significantly down-regulates the gene expression of two critical enzymes in fatty acid metabolism:
-
Stearoyl-CoA Desaturase (SCD): This enzyme is a rate-limiting enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2]
-
Fatty Acid Desaturase 2 (FADS2): This enzyme is involved in the desaturation of polyunsaturated fatty acids (PUFAs).[2]
The suppression of these enzymes by this compound suggests a mechanism for altering the cellular lipid profile, which can have profound effects on membrane fluidity, signaling, and energy storage.[2][3]
Quantitative Impact on Cellular Fatty Acid Composition
Treatment of HepG2 cells with this compound leads to measurable changes in the cellular fatty acid profile. The following table summarizes the significant alterations observed after 48 hours of incubation with 150 μM ximenic acid compared to a vehicle control.
| Fatty Acid | Change upon Ximenic Acid Treatment (150 µM) | p-value | Reference |
| C14:0 (Myristic acid) | Reduced | < 0.05 | [2] |
| C16:0 (Palmitic acid) | Reduced | < 0.05 | [2] |
| C18:0 (Stearic acid) | Reduced | < 0.05 | [2] |
| Total Saturated Fatty Acids (SFAs) | Significantly Reduced | < 0.05 | [2] |
| n-9 Fatty Acids | Significantly Reduced | < 0.05 | [3] |
| C22:6n-3 (Docosahexaenoic acid - DHA) | Significantly Reduced | < 0.05 | [3] |
Table 1: Quantitative Changes in HepG2 Cell Fatty Acid Composition Induced by this compound.
Potential Signaling Pathways
While the precise signaling pathways through which this compound exerts its effects are still under investigation, its structural similarity to other fatty acids and its impact on lipid metabolism suggest potential involvement of well-established lipid-sensing pathways.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[4][5] Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that this compound or its metabolites could act as a ligand for one of the PPAR isoforms (α, β/δ, or γ), leading to the observed changes in gene expression.
AMP-Activated Protein Kinase (AMPK)
AMPK is a key cellular energy sensor that, when activated, promotes catabolic pathways to generate ATP.[6][7] Certain fatty acids can influence AMPK activity.[8][9] The observed reduction in lipogenic enzyme expression by this compound is consistent with AMPK activation, which is known to phosphorylate and inhibit key enzymes in fatty acid synthesis.
The following diagram illustrates a potential signaling pathway for this compound, integrating the known effects on gene expression with plausible upstream regulators.
References
- 1. pnas.org [pnas.org]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of AMP-Activated Protein Kinase and Stimulation of Energy Metabolism by Acetic Acid in L6 Myotube Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genistein Ameliorates Fat Accumulation Through AMPK Activation in Fatty Acid-Induced BRL Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Cis-17-Hexacosenoic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-17-hexacosenoic acid, also known as ximenic acid, is a very-long-chain monounsaturated fatty acid (VLCFA) with the chemical formula C26H50O2.[1] As a member of the omega-9 fatty acid family, it has garnered interest for its potential applications, particularly in the cosmetic and pharmaceutical industries. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailed methodologies for its extraction and analysis, and an exploration of its biosynthetic origins within plants.
Natural Plant Sources
This compound is found in the seed oils of a select number of plant species. The primary and most well-documented sources belong to the genera Ximenia and Tropaeolum.
Primary Natural Sources:
-
Ximenia americana : Commonly known as tallow wood or yellow plum, the seed oil of this plant is a significant source of this compound.[1][2] Different cultivars and geographical locations can influence the exact concentration of this fatty acid. For instance, an analysis of Ximenia americana seed oil from Angola reported a ximenic acid content of 10.22%.[2] Another study on an Ethiopian cultivar identified a closely related fatty acid, ximeninic acid, at 12.78%, highlighting the potential for regional variations in fatty acid profiles.
-
Tropaeolum speciosum : The seed fat of this plant, commonly known as the flame flower, is described as a rich source of this compound.[3][4] While early reports emphasize its abundance, specific quantitative data from recent, detailed analyses are less readily available in the public domain.
While the Santalaceae, Olacaceae, and Opiliaceae families are known to be rich in unusual fatty acids, research has predominantly focused on their content of ximenynic acid (santalbic acid), a different acetylenic fatty acid, rather than ximenic acid.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in the seed oils of its primary plant sources.
| Plant Species | Family | Common Name | Tissue | This compound Content (% of total fatty acids) | Reference |
| Ximenia americana | Olacaceae | Tallow Wood, Yellow Plum | Seed Oil | 10.22 | [2] |
Note: The value for Ximenia americana is based on a specific regional analysis and may vary. Further research is needed to quantify the concentration in Tropaeolum speciosum.
Experimental Protocols
The extraction and quantification of this compound from plant seeds involve a multi-step process encompassing lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).
Lipid Extraction from Seeds
This protocol is a composite of established methods for lipid extraction from plant tissues.
Materials:
-
Seed sample (e.g., Ximenia americana kernels)
-
Mortar and pestle or a suitable mill
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Centrifuge tubes (glass, Teflon-lined caps)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Dry the seeds to a constant weight and grind them into a fine powder using a mortar and pestle or a mill.
-
Solvent Extraction:
-
Weigh approximately 5-10 g of the powdered seed material into a glass centrifuge tube.
-
Add a solvent mixture of hexane and isopropanol (3:2, v/v) in a solid-to-solvent ratio of 1:10 (w/v).
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
Incubate the mixture at room temperature for 1-2 hours with occasional shaking. For enhanced extraction efficiency, an ultrasonic bath can be used for 30 minutes.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid plant material.
-
Carefully decant the supernatant, which contains the lipid extract, into a clean, pre-weighed round-bottom flask.
-
Repeat the extraction process on the pellet with a fresh portion of the hexane/isopropanol mixture to maximize the yield.
-
Combine the supernatants.
-
-
Solvent Removal:
-
Remove the extraction solvent from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.
-
Alternatively, for smaller volumes, the solvent can be evaporated under a gentle stream of nitrogen.
-
-
Oil Yield Determination:
-
Once the solvent is fully evaporated, weigh the flask containing the extracted oil to determine the total lipid yield.
-
Store the extracted oil under nitrogen at -20°C until further analysis.
-
Preparation of Fatty Acid Methyl Esters (FAMEs) via Acid-Catalyzed Transmethylation
This is a crucial step to volatilize the fatty acids for GC-MS analysis.
Materials:
-
Extracted seed oil
-
Toluene
-
Methanolic sulfuric acid (1-2% v/v) or methanolic HCl (5% w/v)
-
Saturated sodium chloride (NaCl) solution
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Glass reaction vials with Teflon-lined caps
-
Heating block or water bath
Procedure:
-
Reaction Setup:
-
Dissolve approximately 20-30 mg of the extracted oil in 1 mL of toluene in a glass reaction vial.
-
Add 2 mL of 1% methanolic sulfuric acid.
-
-
Transmethylation Reaction:
-
Seal the vial tightly with a Teflon-lined cap.
-
Heat the mixture at 50-60°C for 12-16 hours (overnight) in a heating block or water bath. This ensures the complete conversion of triacylglycerols to FAMEs.
-
-
Extraction of FAMEs:
-
Cool the reaction vial to room temperature.
-
Add 2 mL of a 5% NaCl solution to quench the reaction.
-
Add 2 mL of hexane to extract the FAMEs.
-
Vortex the vial for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
-
Collection and Drying:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Repeat the hexane extraction of the lower aqueous layer and combine the hexane fractions.
-
Dry the combined hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation:
-
Filter or carefully decant the dried hexane solution into a GC vial.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis for Quantification
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A polar capillary column suitable for FAME analysis (e.g., DB-WAX or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 240°C at a rate of 4°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Injection Volume: 1 µL with a split ratio of 20:1.
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Quantification:
-
Identification: The identification of the methyl ester of this compound is achieved by comparing its retention time and mass spectrum with those of a certified reference standard.
-
Quantification: The concentration of this compound is determined by creating a calibration curve using a series of known concentrations of the reference standard. An internal standard (e.g., methyl heptadecanoate) should be added to the samples and standards to correct for variations in injection volume and sample preparation.
Biosynthesis of this compound
The biosynthesis of this compound, a VLCFA, occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) system. This system extends the carbon chain of shorter fatty acid precursors.
The synthesis of VLCFAs involves a cycle of four sequential reactions:
-
Condensation: The initial and rate-limiting step is the condensation of a long-chain acyl-CoA with a two-carbon unit from malonyl-CoA. This reaction is catalyzed by a β-ketoacyl-CoA synthase (KCS). The specific KCS enzyme determines the substrate specificity and the final chain length of the fatty acid. While several KCS enzymes have been identified in plants, the specific KCS responsible for the synthesis of C26 fatty acids for storage lipids is yet to be definitively characterized.
-
Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA, a reaction catalyzed by a β-hydroxyacyl-CoA dehydratase (HCD).
-
Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the initial substrate, by an enoyl-CoA reductase (ECR).
This elongated acyl-CoA can then either undergo further rounds of elongation or be directed to other metabolic pathways. The precursor for this compound is likely oleic acid (18:1Δ9), which undergoes four cycles of elongation. The introduction of the cis double bond at the Δ17 position is a critical step. While desaturases that act on very-long-chain fatty acids (very-long-chain fatty acyl desaturases or VFADs) are known to exist, the specific enzyme responsible for creating the Δ17 double bond in a C26 chain has not yet been fully elucidated.
Visualizations
Signaling Pathways
Currently, there is limited specific information available on the direct role of this compound as a signaling molecule in plants. Research into fatty acid-based signaling has predominantly focused on polyunsaturated fatty acids like linoleic and α-linolenic acids, which are precursors to well-known signaling molecules such as jasmonates.
However, VLCFAs as a class are integral to several processes that involve signaling:
-
Sphingolipid Synthesis: VLCFAs are essential components of sphingolipids, which are not only structural components of cell membranes but are also involved in programmed cell death and stress responses. The composition of the fatty acyl chain of sphingolipids can influence membrane properties and the formation of signaling domains.
-
Cuticular Waxes and Stress Response: VLCFAs are precursors to cuticular waxes, which form a protective barrier on the plant surface. This barrier is crucial for preventing water loss and protecting against pathogens. The integrity of the cuticle is monitored by the plant, and cuticle defects can trigger stress signaling pathways.
-
Membrane Integrity: The incorporation of VLCFAs into various lipids can affect the physical properties of cellular membranes, which in turn can influence the activity of membrane-bound proteins involved in signaling cascades.
Future research may elucidate more direct signaling roles for specific VLCFAs like this compound.
References
- 1. Fatty acid compositions of seed oils of Haematostaphis barteri and Ximenia americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tropaeolum speciosum seed fat: a rich source of cis-15-tetracosenoic and cis-17-hexacosenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlantFAdb: Tropaeolum speciosum seed fat: A rich source of cis-15-tetracosenoic and cis-17-hexacosenoic acids. Tropaeolum speciosum seed fat: A rich source of cis-15-tetracosenoic and cis-17-hexacosenoic acids Litchfield, C. Lipids (1970) 5 144-146 [fatplants.net]
- 5. researchgate.net [researchgate.net]
The Bacterial Forge: An In-depth Technical Guide to the Biosynthesis of cis-17-Hexacosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of cellular structures in various organisms. In the bacterial realm, the presence and biosynthesis of these molecules are of growing interest due to their roles in membrane integrity, stress resistance, and host-pathogen interactions. This technical guide provides a comprehensive overview of the core biosynthetic pathway of a specific VLCFA, cis-17-hexacosenoic acid (also known as ximenic acid), in bacteria. While the complete pathway for the free form of this fatty acid is not fully elucidated in a single bacterial species, this guide consolidates current knowledge, drawing heavily on the well-characterized VLCFA synthesis machinery in Bradyrhizobium species, to present a putative and detailed metabolic map.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in bacteria is a multi-step process that begins with the foundational Type II Fatty Acid Synthase (FASII) system and is followed by a specialized elongation pathway. The introduction of the cis double bond can theoretically occur at two different stages, either on an intermediate-chain fatty acid that is subsequently elongated, or on the fully formed C26 saturated fatty acid.
De Novo Synthesis of Fatty Acid Precursors via the FASII Pathway
The initial steps of fatty acid synthesis are carried out by the conserved FASII system, which produces saturated fatty acids, typically up to 16 or 18 carbons in length. The key reactions are:
-
Initiation: The process starts with the condensation of acetyl-CoA and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase III (FabH).
-
Elongation Cycles: A series of four reactions—condensation, reduction, dehydration, and a second reduction—are repeated to extend the acyl chain by two carbons in each cycle. The key enzymes in these cycles include β-ketoacyl-ACP synthase I/II (FabB/FabF), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).
The primary product of the FASII pathway that enters the VLCFA synthesis route is typically a long-chain acyl-ACP, such as stearoyl-ACP (C18:0-ACP).
Elongation to a C26 Backbone
The extension of the C18 fatty acid to a C26 backbone is accomplished by a dedicated fatty acid elongation system. A key model for this process is the synthesis of a C26 VLCFA for lipid A modification in Bradyrhizobium. This system involves a specific gene cluster encoding the necessary enzymes.
A putative pathway for the elongation of stearoyl-ACP to hexacosanoyl-ACP is as follows:
-
Condensation: A specialized β-ketoacyl-ACP synthase, homologous to FabF (designated here as FabFXL), catalyzes the condensation of an acyl-ACP with malonyl-ACP. This is a rate-limiting step and is repeated in successive cycles.
-
Reduction: The resulting β-ketoacyl-ACP is reduced by a β-ketoacyl-ACP reductase (FabG).
-
Dehydration: A specialized β-hydroxyacyl-ACP dehydratase, homologous to FabZ (FabZXL), removes a water molecule to form an enoyl-ACP.
-
Reduction: The enoyl-ACP is reduced by an enoyl-ACP reductase (FabI) to yield a saturated acyl-ACP, now two carbons longer.
This four-step cycle is repeated four times to extend the C18 acyl chain to a C26 acyl chain (hexacosanoyl-ACP). A specialized acyl carrier protein (ACPXL) is also implicated in this process, likely dedicated to shuttling the growing very-long-chain acyl intermediates.
Introduction of the cis-Δ17 Double Bond
The formation of the cis double bond at the 17th position of the 26-carbon chain is a critical step. In bacteria, two primary mechanisms for introducing unsaturation exist: the anaerobic (oxygen-independent) and aerobic (oxygen-dependent) pathways.
-
Hypothetical Anaerobic Pathway: In this scenario, a double bond would be introduced at an earlier stage of the fatty acid synthesis, and then elongated to the final C26 length. However, the known anaerobic pathway enzymes, such as FabA and FabB in E. coli, typically introduce a double bond at the C10 stage, leading to Δ7 or Δ9 unsaturation in the final product after elongation. The introduction of a double bond that would result in a Δ17 position in a C26 fatty acid via this mechanism has not been described.
-
More Plausible Aerobic Desaturation: The more likely mechanism is the action of a specific fatty acid desaturase on the fully formed saturated C26 fatty acid (hexacosanoic acid). Bacterial desaturases are typically membrane-bound enzymes that utilize molecular oxygen and a di-iron cofactor to introduce a cis double bond at a specific position. While a desaturase with specific activity on a C26 substrate to produce a Δ17 double bond has not yet been biochemically characterized, the existence of a diverse range of desaturases in bacteria suggests that such an enzyme is plausible. This putative enzyme, here termed a Δ17-desaturase, would convert hexacosanoyl-ACP (or hexacosanoyl-CoA) to cis-17-hexacosenoyl-ACP (or -CoA).
The final product, this compound, would then be released from its ACP or CoA thioester by the action of an acyl-ACP thioesterase or an acyl-CoA thioesterase.
Quantitative Data
Quantitative data on the abundance of this compound in bacteria is scarce in the literature. However, studies on the fatty acid composition of various bacteria, particularly those with VLCFAs, can provide a general understanding of their relative abundance. The following table summarizes representative data on the percentage of total fatty acids for VLCFAs found in the membranes of certain bacteria.
| Bacterial Species | Fatty Acid | Percentage of Total Fatty Acids (%) | Reference |
| Bradyrhizobium sp. | 25-Hydroxy-hexacosanoic acid (C26:0) | Component of Lipid A | (Busset et al., 2017) |
| Bradyrhizobium sp. | 27-Hydroxy-octacosanoic acid (C28:0) | Component of Lipid A | (Busset et al., 2017) |
| Mycobacterium tuberculosis | Mycolic acids (C60-C90) | Major component of the cell wall | (Marrakchi et al., 2014) |
Note: Data for free this compound is not available. The data presented is for related very-long-chain fatty acids to provide context.
Experimental Protocols
Extraction and Analysis of Very-Long-Chain Fatty Acids from Bacteria
The analysis of VLCFAs from bacterial cultures typically involves cell harvesting, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
1. Bacterial Cell Culture and Harvesting:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (e.g., late logarithmic or stationary phase).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.
-
Lyophilize the cell pellet to dryness for efficient lipid extraction.
2. Lipid Extraction:
-
A modified Bligh-Dyer method is commonly used.
-
To the lyophilized cell pellet, add a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Vortex the mixture vigorously for 15 minutes.
-
Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water, v/v/v) and vortex again.
-
Separate the phases by centrifugation (e.g., 2,000 x g for 10 minutes).
-
Collect the lower chloroform phase containing the total lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol.
-
Incubate the mixture at 80°C for 1.5 hours in a sealed tube.
-
After cooling, add hexane and water to the mixture and vortex.
-
Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction to ensure complete recovery of FAMEs.
-
Dry the pooled hexane extracts under a stream of nitrogen.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Resuspend the dried FAMEs in a known volume of hexane.
-
Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).
-
The GC oven temperature program should be optimized to allow for the elution and separation of VLCFAs, which have high boiling points. A typical program might start at a lower temperature and ramp up to a high final temperature (e.g., 300°C).
-
Identify the FAMEs based on their retention times compared to known standards and their mass spectra.
-
Quantify the individual FAMEs by comparing their peak areas to that of an internal standard added before the extraction process.
Visualizations
The Physiological Landscape of cis-17-Hexacosenoic Acid in Mammals: A Review of Current Knowledge
Researchers, scientists, and drug development professionals are increasingly interested in the roles of very long-chain fatty acids (VLCFAs) in mammalian physiology and disease. Among these, cis-17-hexacosenoic acid, a monounsaturated fatty acid with a 26-carbon chain, remains a molecule of significant yet largely unexplored potential. This technical guide synthesizes the currently available information on the physiological effects of this compound in mammals, highlighting the existing research and identifying critical knowledge gaps to guide future investigations.
Core Properties and Metabolism
This compound, also known as Ximenic acid, is classified as a very long-chain fatty acid (VLCFA). Its chemical formula is C26H50O2, and it has a molecular weight of 394.67 g/mol .[1][2] As a human metabolite, it is a naturally occurring compound in the body.[3] While the precise metabolic pathways of this compound have not been extensively detailed, it is understood that VLCFAs undergo metabolism through pathways distinct from shorter-chain fatty acids, primarily involving peroxisomal β-oxidation.
General principles of fatty acid metabolism in mammals are well-established. Fatty acid synthesis is a complex process regulated by key transcription factors like Sterol Regulatory Element Binding Protein-1c (SREBP-1c).[4] The breakdown of fatty acids, particularly long-chain and very long-chain ones, often occurs within peroxisomes.[4] It is plausible that this compound follows a similar metabolic fate, though specific enzymes and regulatory mechanisms are yet to be elucidated.
Inferred Physiological Roles and Signaling
Direct experimental evidence detailing the physiological effects and signaling pathways of this compound in mammals is currently scarce in publicly available scientific literature. However, based on the known functions of other fatty acids, particularly other VLCFAs and monounsaturated fatty acids, several potential roles can be hypothesized.
Fatty acids are integral components of cellular membranes, influencing their fluidity and function. They also act as signaling molecules, regulating a variety of cellular processes including inflammation, metabolism, and cell proliferation. For instance, other classes of fatty acids, such as epoxyeicosatrienoic acids (EETs), are known to be involved in vasodilation and anti-inflammatory responses through G-protein coupled receptor (GPCR) signaling.[5] It is conceivable that this compound or its derivatives could participate in similar signaling cascades.
The diagram below illustrates a generalized signaling pathway for fatty acids that may serve as a hypothetical framework for future studies on this compound.
References
- 1. 17-Hexacosenoic acid | C26H50O2 | CID 5312571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (17Z)-17-Hexacosenoic acid | C26H50O2 | CID 5282775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Essential fatty acid synthesis and its regulation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Degradation and Metabolism of cis-17-Hexacosenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the degradation and metabolism of cis-17-hexacosenoic acid (C26:1 n-9), a very long-chain monounsaturated fatty acid (VLC-MUFA). The document details the primary metabolic pathway, peroxisomal β-oxidation, and the key enzymatic players involved in its chain shortening. While specific quantitative data for this compound is limited in current literature, this guide synthesizes available information on analogous very long-chain fatty acids (VLCFAs) to present a coherent model of its metabolism. Detailed experimental protocols for the analysis of its degradation and potential signaling pathways are provided to facilitate further research in this area.
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various biological processes, including membrane structure and cellular signaling.[1] Unlike shorter fatty acids that are metabolized in the mitochondria, VLCFAs undergo their initial degradation primarily within peroxisomes.[1] this compound (C26:1 n-9), also known as ximenic acid, is a monounsaturated VLCFA whose metabolic fate is of increasing interest due to the association of VLCFA accumulation with several peroxisomal disorders, such as X-linked adrenoleukodystrophy.[1] This guide aims to provide an in-depth technical overview of the current understanding of this compound degradation and metabolism, offering a valuable resource for researchers in lipid biology and drug development.
Metabolic Pathway: Peroxisomal β-Oxidation
The primary pathway for the degradation of this compound is peroxisomal β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two-carbon units, producing acetyl-CoA.[2] The resulting shorter-chain fatty acids can then be transported to the mitochondria for complete oxidation.[2]
The metabolism of the cis double bond at an odd-numbered carbon (position 17) requires the action of an auxiliary enzyme, enoyl-CoA isomerase, to convert the non-standard intermediate into a substrate suitable for the core β-oxidation enzymes.
Cellular Uptake and Activation
Before degradation, this compound must be transported into the cell and activated to its coenzyme A (CoA) thioester. The uptake of free fatty acids across the plasma membrane is a complex process that can involve both passive diffusion and protein-mediated transport.[3] Once inside the cell, very long-chain acyl-CoA synthetase (VLC-ACS) catalyzes the ATP-dependent esterification of the fatty acid to CoA, forming cis-17-hexacosenoyl-CoA.[4] This activation step "traps" the fatty acid within the cell and prepares it for metabolism.
Peroxisomal β-Oxidation Cascade
The degradation of cis-17-hexacosenoyl-CoA within the peroxisome proceeds through multiple cycles of β-oxidation. Each cycle consists of four key enzymatic steps. The initial cycles proceed until the cis-double bond at position 17 is reached. After seven cycles of β-oxidation, the original 26-carbon fatty acid is shortened to a 12-carbon fatty acid with a cis-3 double bond (cis-3-dodecenoyl-CoA).
The subsequent steps are as follows:
-
Isomerization: The cis-3-enoyl-CoA is not a substrate for the next enzyme in the standard β-oxidation pathway. Therefore, Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, forming trans-2-dodecenoyl-CoA.[5] This intermediate can then re-enter the standard β-oxidation spiral.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the trans-2 double bond of trans-2-dodecenoyl-CoA, forming L-3-hydroxydodecanoyl-CoA.[6]
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of L-3-hydroxydodecanoyl-CoA to a keto group, yielding 3-ketododecanoyl-CoA.
-
Thiolysis: β-ketothiolase cleaves 3-ketododecanoyl-CoA, releasing a molecule of acetyl-CoA and decanoyl-CoA (a 10-carbon saturated fatty acyl-CoA).
The resulting decanoyl-CoA undergoes further rounds of peroxisomal or mitochondrial β-oxidation until it is completely degraded to acetyl-CoA.
Quantitative Data
Quantitative data specifically for the enzymatic reactions involving this compound are scarce in the scientific literature. The following tables summarize representative data for the key enzymes of peroxisomal β-oxidation acting on analogous very long-chain fatty acid substrates. These values provide an estimate of the enzymatic activities and substrate specificities that can be expected for the metabolism of this compound.
Table 1: Substrate Specificity of Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)
| Substrate | Relative Activity (%) | Reference |
| Palmitoyl-CoA (C16:0) | 100 | [7] |
| Stearoyl-CoA (C18:0) | 110 | [7] |
| Lignoceroyl-CoA (C24:0) | 80 | [7] |
| Hexacosanoyl-CoA (C26:0) | 60 | [7] |
Note: Data is generalized from multiple sources and represents the preference of ACOX1 for long to very long-chain saturated fatty acids. The activity towards C26:1 is expected to be within a similar range.
Table 2: Kinetic Parameters of Peroxisomal Enoyl-CoA Isomerase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| cis-3-Octenoyl-CoA | 25 | 1500 | [8] |
| cis-3-Dodecenoyl-CoA | 15 | 2000 | [8] |
Experimental Protocols
Analysis of this compound Metabolism by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the extraction, derivatization, and analysis of this compound and its metabolites from cultured cells.
Materials:
-
Cultured cells (e.g., primary hepatocytes, HepG2)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Methanol, Chloroform, 0.9% NaCl
-
BF₃-methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225)
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with cis-17-hexacsenoic acid at the desired concentration and time points.
-
Lipid Extraction:
-
Wash cells with PBS and harvest by scraping.
-
Add the internal standard.
-
Perform a Bligh and Dyer extraction using a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase mixture.
-
After incubation, add chloroform and 0.9% NaCl to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 14% BF₃-methanol and heat at 100°C for 30 minutes.
-
Cool the sample and add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use an appropriate temperature program to separate the FAMEs.
-
Identify and quantify the peaks corresponding to the methyl esters of this compound and its shorter-chain metabolites by comparing their retention times and mass spectra to authentic standards.
-
Peroxisomal β-Oxidation Assay using Radiolabeled [1-¹⁴C]this compound
This assay measures the rate of peroxisomal β-oxidation by quantifying the production of radiolabeled acetyl-CoA from a ¹⁴C-labeled this compound substrate in cultured cells.
Materials:
-
Cultured cells
-
[1-¹⁴C]cis-17-Hexacsenoic acid
-
Scintillation cocktail
-
Scintillation counter
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in a multi-well plate.
-
Incubate the cells with [1-¹⁴C]cis-17-hexacsenoic acid complexed to fatty acid-free BSA for a defined period.
-
-
Separation of Substrate and Products:
-
Stop the reaction by adding perchloric acid to the medium. This precipitates the un-metabolized long-chain fatty acid.
-
Centrifuge the samples to pellet the precipitate.
-
-
Quantification of Radiolabeled Acetyl-CoA:
-
The supernatant contains the acid-soluble radiolabeled products, primarily [¹⁴C]acetyl-CoA.
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radiolabeled acetyl-CoA produced per unit of time and per amount of cellular protein to determine the rate of peroxisomal β-oxidation.
-
Signaling Pathways and Logical Relationships
While direct evidence for signaling roles of this compound is limited, very long-chain fatty acids and their metabolites are known to act as signaling molecules, for example, by activating peroxisome proliferator-activated receptors (PPARs).[9] PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[9]
The following diagrams illustrate the metabolic pathway of this compound and a general experimental workflow for its analysis.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for analyzing this compound metabolism.
Conclusion
The degradation of this compound is a critical metabolic process initiated in the peroxisomes. While our understanding of the general principles of VLCFA metabolism is well-established, specific details regarding this particular monounsaturated fatty acid remain an active area of research. The experimental protocols and metabolic framework provided in this guide offer a solid foundation for scientists and researchers to further investigate the precise mechanisms of its degradation, its potential signaling roles, and its implications in health and disease. Further studies are warranted to obtain specific quantitative data and to fully elucidate the regulatory networks governing the metabolism of this compound.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid uptake and metabolism in CaCo-2 cells: eicosapentaenoic acid (20:5(n-3)) and oleic acid (18:1(n-9)) presented in association with micelles or albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 6. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 7. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 8. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cis-17-Hexacosenoic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cis-17-hexacosenoic acid, a very long-chain monounsaturated fatty acid with significant potential in various research and therapeutic applications. This document covers its fundamental chemical properties, natural occurrence, and known biological activities, with a focus on its relevance to drug development. Detailed experimental protocols for its extraction and analysis are also provided, alongside a visualization of its potential signaling pathways.
Core Chemical and Physical Properties
This compound, also known by its trivial name ximenic acid, is an omega-9 fatty acid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 66274-43-9 | [cite: ] |
| Molecular Weight | 394.67 g/mol | [cite: ] |
| Molecular Formula | C₂₆H₅₀O₂ | [cite: ] |
| Synonyms | Ximenic acid, (17Z)-Hexacos-17-enoic acid, C26:1n-9 | [cite: ] |
| Physical State | Solid | [1] |
| Melting Point | 50.5 - 50.9 °C | [1] |
| Solubility | Practically insoluble in water; soluble in organic solvents | [2] |
| Chemical Class | Very long-chain fatty acid | [2] |
Natural Occurrence and Biological Significance
This compound is primarily found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families. A notable source is the seed oil of Ximenia americana, also known as the tallow wood or wild plum.
This fatty acid has garnered interest in the scientific community for its diverse biological activities, which suggest its potential as a lead molecule in drug development.[3] Pre-clinical studies have indicated that it possesses:
-
Anti-inflammatory properties: Research suggests that related compounds can inhibit key inflammatory mediators.
-
Antimicrobial and antifungal activities: It has shown efficacy against various bacterial and fungal strains.[3]
-
Potential anticancer effects: Studies on the related compound, ximenynic acid, have demonstrated anti-proliferative and pro-apoptotic activities in cancer cell lines.[4]
Experimental Protocols
Extraction of this compound from Ximenia americana Seeds
This protocol describes a common method for the extraction of oil rich in this compound from its natural source.
Materials:
-
Dried seeds of Ximenia americana
-
Petroleum ether (40-60°C) or a 3:2 mixture of n-hexane and isopropyl alcohol
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Blender or grinder
Procedure:
-
Preparation of Seeds: The shells of the Ximenia americana fruits are removed to obtain the kernels. The kernels are then dried, for instance, overnight in an oven at 80°C.
-
Crushing: The dried kernels are thoroughly crushed using a blender or grinder to increase the surface area for extraction.
-
Solvent Extraction:
-
Soxhlet Extraction: The crushed seeds are placed in a thimble and extracted with hot petroleum ether (40-60°C) in a Soxhlet apparatus for several hours.
-
Reflux Extraction: Alternatively, the crushed kernels can be placed in a round-bottom flask with a suitable solvent (e.g., acetone or hexane) and boiled under reflux for approximately 3 hours.[2]
-
-
Filtration: After extraction, the solid material is separated from the solvent-oil mixture by filtration.
-
Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator under vacuum to yield the crude seed oil.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound, typically after conversion to its fatty acid methyl ester (FAME).
Materials:
-
Extracted oil sample
-
Methanolic HCl or sodium methoxide in methanol
-
Organic solvent (e.g., hexane)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Derivatization to FAMEs:
-
A small amount of the extracted oil is transesterified to fatty acid methyl esters. A common method involves heating the sample with methanolic HCl or reacting with sodium methoxide in methanol.[1]
-
For example, react the lipid extract with 0.5 M sodium methoxide in anhydrous methanol at 45°C for 5 minutes. Neutralize the mixture with 15% NaHSO₄.[1]
-
-
Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using an organic solvent like hexane. The organic layer is washed and dried over anhydrous sodium sulfate.
-
GC-MS Analysis:
-
The prepared FAME sample is injected into the GC-MS system.
-
GC Conditions (Example): An initial oven temperature of 100°C held for 2 minutes, ramped to 180°C at 15°C/min, then to 250°C at 5°C/min and held for 3 minutes, and finally to 320°C at 20°C/min and held for 12 minutes.[4] The injection is performed in splitless mode.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-600).
-
-
Identification: The this compound methyl ester is identified by its retention time and comparison of its mass spectrum with reference spectra in a database (e.g., NIST).
Potential Signaling Pathway
The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, studies on the closely related ximenynic acid in HepG2 human hepatoma cells provide insights into a potential mechanism of action for its anti-cancer and anti-inflammatory effects. This pathway involves the inhibition of several key proteins.
Caption: Potential mechanism of action based on related compounds.
This proposed pathway highlights the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in prostaglandin synthesis, which may contribute to the anti-inflammatory effects.[3][4] Furthermore, the suppression of SIRT1, an anti-apoptosis protein, and GCN5L2, a cell cycle-associated protein, could lead to increased apoptosis and cell cycle arrest in cancer cells, respectively.[4] It is important to note that further research is required to definitively confirm these pathways for this compound itself.
References
An In-depth Technical Guide to the Solubility of cis-17-Hexacosenoic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction to cis-17-Hexacosenoic Acid
This compound is a very long-chain monounsaturated fatty acid (VLCFA) with the chemical formula C26H50O2. As with other VLCFAs, its long hydrocarbon tail confers significant hydrophobicity, making it virtually insoluble in water but soluble in various organic solvents. Understanding its solubility is critical for a range of applications, including its extraction and purification, its formulation in drug delivery systems, and its use in in vitro biological assays.
Solubility Data of Structurally Analogous Fatty Acids
Due to the absence of specific solubility data for this compound, this section presents data for Erucic Acid (cis-13-Docosenoic acid, C22:1) and Nervonic Acid (cis-15-Tetracosenoic acid, C24:1). Given their structural similarity as long-chain cis-monounsaturated fatty acids, their solubility behavior is expected to be indicative of this compound. As a general trend, the solubility of fatty acids in polar solvents decreases as the carbon chain length increases.
| Fatty Acid | Solvent | Solubility | Temperature |
| Erucic Acid (C22:1) | Ethanol | Soluble[1][2] | Not Specified |
| Methanol | Very Soluble[1] | Not Specified | |
| Ethyl Ether | Very Soluble[1] | Not Specified | |
| Carbon Tetrachloride | Soluble[1] | Not Specified | |
| Nervonic Acid (C24:1) | Ethanol | ~10 mg/mL | Not Specified |
| DMSO | ~20 mg/mL | Not Specified | |
| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | |
| Chloroform | Soluble[3] | Not Specified |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid fatty acid like this compound in an organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is robust and relies on allowing a supersaturated solution to reach equilibrium at a constant temperature.
3.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (e.g., ethanol, methanol, chloroform, acetone, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Micropipettes
-
Vials with solvent-resistant caps (e.g., glass with PTFE-lined caps)
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system (for alternative quantification)
3.2. Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of cis-17-Hexacosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of cis-17-Hexacosenoic Acid (C26:1), a very-long-chain monounsaturated fatty acid, in biological matrices. The primary recommended method is Gas Chromatography coupled with Mass Spectrometry (GC-MS) following derivatization to its fatty acid methyl ester (FAME).
I. Introduction to Analytical Methods
The analysis of very-long-chain fatty acids (VLCFAs) like this compound presents analytical challenges due to their low volatility and potential for complex sample matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of fatty acids.[1] To enhance volatility and improve chromatographic separation, fatty acids are typically derivatized to form fatty acid methyl esters (FAMEs).[1] This process is crucial for achieving the sensitivity and resolution required for accurate quantification. Alternative methods include Liquid Chromatography-Mass Spectrometry (LC-MS), which may not require derivatization.[2]
II. Experimental Protocols
A. Protocol 1: Quantification of Total this compound by GC-MS
This protocol details the extraction of total fatty acids from a biological sample, their derivatization to FAMEs, and subsequent analysis by GC-MS.
1. Sample Preparation and Lipid Extraction (Folch Method)
The Folch method is a gold standard for the extraction of lipids from biological samples.[1]
-
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
-
Procedure:
-
To 1 volume of the biological sample in a glass centrifuge tube, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 1-2 minutes to ensure complete mixing and precipitation of proteins.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 30 seconds and centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Acid-catalyzed derivatization is a common and effective method for converting fatty acids to FAMEs.[1]
-
Materials:
-
Dried lipid extract
-
2% Methanolic HCl or 14% Boron Trifluoride in Methanol (BF3/Methanol)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
-
Procedure:
-
To the dried lipid extract, add 2 mL of 2% methanolic HCl or 14% BF3/Methanol.
-
Seal the tube tightly and heat at 60-80°C for 1-2 hours.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
GC Column: A polar capillary column suitable for FAME analysis, such as a DB-23, SP-2560, or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 15 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
4. Quantification
Quantification is typically performed using an internal standard method. A suitable internal standard would be a fatty acid not naturally present in the sample, such as heptadecanoic acid (C17:0) or a stable isotope-labeled version of the analyte. A calibration curve is generated by analyzing standards of known concentrations of this compound methyl ester with a fixed amount of the internal standard.
III. Data Presentation
Quantitative data for the analysis of this compound should be summarized in a clear and structured table. The following table provides a template with hypothetical performance data, as specific literature values for this particular analyte are scarce.
| Parameter | Value | Unit | Notes |
| Linear Range | 0.1 - 50 | µg/mL | |
| Limit of Detection (LOD) | 0.05 | µg/mL | S/N ratio > 3 |
| Limit of Quantification (LOQ) | 0.1 | µg/mL | S/N ratio > 10 |
| Recovery | 85 - 105 | % | |
| Intra-day Precision (RSD) | < 10 | % | |
| Inter-day Precision (RSD) | < 15 | % |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
B. Metabolic Pathway: Biosynthesis of Very-Long-Chain Monounsaturated Fatty Acids
This compound is synthesized through a series of elongation and desaturation steps from shorter-chain fatty acid precursors. The key enzymes involved are fatty acid elongases (ELOVLs) and desaturases.[3][4] The pathway below illustrates the general steps leading to the formation of a C26:1 fatty acid. The specific ELOVL and desaturase enzymes involved in each step can vary between tissues and organisms.
Caption: Biosynthesis of this compound via fatty acid elongation.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of cis-17-Hexacosenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of cis-17-hexacosenoic acid, a very-long-chain monounsaturated fatty acid, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, including lipid extraction and derivatization to fatty acid methyl esters (FAMEs), followed by optimized GC-MS parameters for separation and detection. This method is crucial for researchers in metabolic studies, disease biomarker discovery, and drug development where accurate quantification of specific fatty acid isomers is required.
Introduction
This compound (C26:1n-9), also known as ximenic acid, is a very-long-chain fatty acid (VLCFA) that plays a role in various physiological and pathological processes.[1] Accurate and sensitive quantification of this specific isomer is challenging due to its low abundance and the presence of other isomeric fatty acids in complex biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and mass selectivity, making it the preferred method for the analysis of fatty acids.[2]
Prior to GC-MS analysis, fatty acids require derivatization to increase their volatility and improve chromatographic peak shape.[3][4] Esterification to form fatty acid methyl esters (FAMEs) is a common and effective derivatization technique.[5][6] This application note details a comprehensive workflow from sample extraction to data analysis for the reliable quantification of this compound.
Experimental Protocols
Lipid Extraction from Biological Samples (e.g., Plasma, Tissues)
This protocol is a modified Folch method for total lipid extraction.
Materials:
-
Biological sample (e.g., 100 µL plasma, 50 mg tissue homogenate)
-
Internal Standard (IS): Tricosanoic acid (C23:0) or a deuterated analog of a long-chain fatty acid.[7]
-
Chloroform:Methanol (2:1, v/v) solution
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add a known amount of the internal standard.
-
Add 3 mL of Chloroform:Methanol (2:1) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic phase to a new clean glass tube.
-
Add 1 mL of 0.9% NaCl solution to the collected organic phase, vortex, and centrifuge again to wash the extract.
-
Transfer the lower organic phase to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the acid-catalyzed esterification of fatty acids.
Materials:
-
Dried lipid extract
-
2% Methanolic H₂SO₄ or 5% HCl in Methanol[5]
-
Hexane
-
Saturated NaHCO₃ solution
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Add 2 mL of 2% methanolic H₂SO₄ to the dried lipid extract.
-
Seal the vial tightly and heat at 60°C for 2 hours.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaHCO₃ solution to neutralize the reaction.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAME extract is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is required.
GC Conditions:
-
Column: A polar capillary column, such as a cyano-substituted phase (e.g., SP-2380, CP-Sil 88, or similar; 60 m x 0.25 mm I.D., 0.20 µm film thickness) is recommended for the separation of fatty acid isomers.[6]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C.
-
Hold at 240°C for 15 minutes.
-
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan mode (m/z 50-550) for qualitative identification.
-
SIM Ions for this compound Methyl Ester (C₂₇H₅₂O₂ - MW: 408.7): Based on typical fragmentation of long-chain FAMEs, potential ions to monitor include the molecular ion (m/z 408) and characteristic fragment ions.
-
SIM Ion for Internal Standard (e.g., Methyl Tricosanoate): Monitor the molecular ion and/or characteristic fragment ions.
Data Presentation
Quantitative data should be summarized for clear comparison. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
Table 1: Representative GC-MS Parameters for FAME Analysis
| Parameter | Value |
| GC System | |
| Column | Polar Cyano-Substituted Capillary Column (e.g., SP-2380) |
| Column Dimensions | 60 m x 0.25 mm I.D., 0.20 µm film |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 100°C (2 min), then 10°C/min to 180°C, then 5°C/min to 240°C (15 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan |
| Monitored Ions (Analyte) | e.g., m/z 408 (Molecular Ion) and other characteristic fragments |
| Monitored Ions (IS) | Dependent on the chosen internal standard |
Table 2: Example Calibration Curve Data for Quantitative Analysis
| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 100,000 | 0.15 |
| 0.5 | 78,000 | 102,000 | 0.76 |
| 1.0 | 160,000 | 101,000 | 1.58 |
| 5.0 | 810,000 | 99,000 | 8.18 |
| 10.0 | 1,650,000 | 100,000 | 16.50 |
| Sample | Analyte Peak Area | IS Peak Area | Calculated Concentration (µg/mL) |
| Unknown 1 | 250,000 | 103,000 | Calculated from regression |
Visualizations
Experimental Workflow
References
- 1. (17Z)-17-Hexacosenoic acid | C26H50O2 | CID 5282775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of cis-17-Hexacosenoic Acid in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-17-hexacosenoic acid, also known as Ximenic acid, is a very-long-chain monounsaturated fatty acid (VLCFA; C26:1, n-9).[1] Emerging research has highlighted its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] Furthermore, it is involved in the regulation of long-chain fatty acid metabolism and may play a role in modulating insulin sensitivity.[2] Given its therapeutic potential, a robust and sensitive analytical method for the quantification of this compound in biological samples is crucial for pharmacokinetic studies, biomarker discovery, and drug development.
This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering high selectivity and sensitivity for the analysis of fatty acids in complex biological matrices.[3]
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma/Serum
A modified Folch or Bligh-Dyer extraction method is recommended for the efficient extraction of total lipids, including this compound, from plasma or serum samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or PBS)
-
Internal Standard (IS): A deuterated analog of a very-long-chain fatty acid (e.g., C26:0-d4) should be used for accurate quantification.
-
Centrifuge tubes (glass, solvent-rinsed)
-
Nitrogen evaporator
Protocol:
-
To a 100 µL plasma/serum sample in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is suitable for the separation of very-long-chain fatty acids.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v) |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification, providing high sensitivity and selectivity.
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS analysis of this compound. Note: These values are representative for very-long-chain fatty acids and may require optimization for specific instrumentation and matrices.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 393.4 | Fragment 1 | 50 | Optimize |
| Fragment 2 | 50 | Optimize | ||
| Internal Standard (e.g., C26:0-d4) | 399.4 | Fragment 1 | 50 | Optimize |
| Fragment 2 | 50 | Optimize |
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound has a theoretical m/z of 393.37.
-
Product Ions & Collision Energy: The specific product ions and optimal collision energy should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. Common fragments for fatty acids include neutral losses of water and CO2.
Mandatory Visualizations
Experimental Workflow
Caption: LC-MS workflow for this compound analysis.
Signaling Pathway of Ximenic Acid
Ximenic acid has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation, such as the PI3K/Akt and JNK/NF-κB pathways.
References
Application Notes and Protocols for the Extraction and Quantification of cis-17-Hexacosenoic Acid from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-17-Hexacosenoic acid (C26:1) is a very long-chain monounsaturated fatty acid (VLCFA) that plays a role in various biological processes and is a potential biomarker in certain metabolic disorders. Accurate and reliable quantification of this lipid species in biological samples is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the extraction, derivatization, and quantification of this compound from biological matrices such as plasma and tissue, primarily utilizing liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS).
Data Presentation: Quantitative Data Summary
The selection of an appropriate extraction method is critical for the recovery of VLCFAs. The following tables summarize the performance of common lipid extraction techniques and provide reference ranges for C26:1 fatty acids in human plasma.
Table 1: Comparison of Common Lipid Extraction Methods
| Method | Principle | Sample-to-Solvent Ratio (w/v) | Reported Recovery/Efficiency | Advantages | Disadvantages |
| Modified Folch Method | Biphasic extraction using chloroform and methanol to solubilize a broad range of lipids. | 1:20 | For samples with >2% lipid content, this method yields significantly higher lipid recovery.[1] Recoveries for general fatty acids range from 76% to 106%.[2] | Robust and highly effective for a wide variety of lipids, including VLCFAs. | Requires larger volumes of chlorinated solvents. |
| Bligh & Dyer Method | A modified monophasic extraction followed by phase separation to isolate lipids. | 1:4 | May underestimate lipid content in high-lipid tissues (>2%) compared to the Folch method.[1] | Faster than the Folch method and uses less solvent. | Less efficient for tissues with high-fat content.[1] |
| Hexane/MTBE Method | Uses a mixture of hexane and methyl-tert-butyl ether for extraction. | 1:2 (for aqueous samples) | Reported recoveries of 98-100% for long-chain fatty acids (C10-C18).[3] | Less toxic solvent profile compared to chloroform-based methods. | May require optimization for specific tissue types. |
Table 2: Reference Range for C26:1 Fatty Acids in Human Plasma
| Age Group | Concentration Range (µmol/L) |
| <1 month | 0.10 - 0.45 |
| 1 month - 1 year | 0.15 - 0.50 |
| 1 - 17 years | 0.20 - 0.60 |
| >18 years | 0.25 - 0.70 |
| Data derived from a study quantifying C8-C26 total fatty acids in plasma.[2] |
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Plasma using a Modified Folch Method
This protocol details the extraction of total lipids, including this compound, from plasma samples.
Materials:
-
Plasma (collected with EDTA)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal Standard (e.g., a deuterated or odd-chain VLCFA)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma into a glass centrifuge tube.
-
Add a known amount of the internal standard to the plasma sample.
-
Add 2.0 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the sample at room temperature for 30 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the carboxyl group of the fatty acids must be derivatized to increase volatility. Acid-catalyzed transesterification is a common and effective method.
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Cap the tube tightly and heat at 100°C for 45 minutes to facilitate the methylation of fatty acids.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane solution containing the FAMEs to a GC vial for analysis.
Protocol 3: Quantification of this compound by GC-MS
This protocol outlines a general method for the analysis of FAMEs using GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-23 capillary column (60 m x 0.25 mm x 0.25 µm) or similar polar column
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 20°C/min to 175°C, hold for 5 minutes
-
Ramp 2: 4°C/min to 230°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the molecular ion and/or characteristic fragment ions for the methyl ester of C26:1 and the internal standard. The exact m/z values should be determined by analyzing a standard of methyl hexacosenoate.
-
Quantification: A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound methyl ester and a fixed concentration of the internal standard. The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of cis-17-Hexacosenoic Acid in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-17-hexacosenoic acid (also known as Ximenic acid) is a very-long-chain monounsaturated fatty acid.[1] As a human metabolite, understanding its circulating levels in plasma is crucial for various fields of research, including clinical diagnostics and drug development.[1] Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are implicated in several metabolic processes, and their abnormal accumulation can be indicative of certain peroxisomal disorders.[2]
This document provides detailed protocols for the quantification of this compound in human plasma using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
While this compound is an expected human metabolite, established reference ranges in plasma for healthy or diseased populations are not widely available in the current scientific literature. However, the analytical methods described in this note are capable of achieving high sensitivity and precision for the quantification of VLCFAs. The following table summarizes typical performance characteristics for the quantification of similar very-long-chain fatty acids in plasma.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 1–95 pg/mL (for similar fatty acids) | atto-molar to femtomole range (with derivatization) |
| Limit of Quantification (LOQ) | 40–316 ng/mL (for similar fatty acids) | 2-fold improvement for some fatty acids with derivatization |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Recovery | 85-115% | 88-101% |
Experimental Protocols
General Workflow for Fatty Acid Analysis in Plasma
The overall workflow for the quantification of this compound in plasma involves several key steps, from sample collection to data analysis.
Caption: General workflow for plasma fatty acid quantification.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of VLCFAs in plasma.[2][3][4][5]
3.2.1. Materials
-
Plasma samples (collected in EDTA or heparin tubes)
-
Internal Standard: Deuterated this compound (if available) or a similar deuterated VLCFA
-
Reagents for lipid extraction (e.g., chloroform/methanol or tert-butyl methyl ether/methanol)[5][6]
-
Reagents for hydrolysis (e.g., methanolic HCl)[6]
-
Reagents for derivatization to form fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF3 in methanol)[5][6]
-
Hexane for extraction of FAMEs
-
GC-MS system with a suitable capillary column (e.g., FAMEWAX)[6]
3.2.2. Procedure
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of the internal standard.
-
-
Lipid Extraction:
-
Hydrolysis and Derivatization (Transesterification):
-
Evaporate the extracted lipids to dryness under a stream of nitrogen.
-
Add methanolic HCl and heat at 90-95°C for 1 hour to simultaneously hydrolyze the lipids and convert the fatty acids to their methyl esters (FAMEs).[6]
-
-
FAME Extraction:
-
After cooling, add water and extract the FAMEs with hexane.
-
Collect the hexane layer containing the FAMEs and evaporate to dryness.
-
Reconstitute the sample in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a temperature gradient program to separate the FAMEs on the capillary column.[6]
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification of the target analyte and internal standard.
-
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on general methods for fatty acid analysis by LC-MS/MS, which may or may not require derivatization.[7][8][9]
3.3.1. Materials
-
Plasma samples (collected in EDTA or heparin tubes)
-
Internal Standard: Deuterated this compound or a similar deuterated VLCFA
-
Reagents for protein precipitation and extraction (e.g., acetonitrile with 1% formic acid)[9]
-
Optional derivatization reagents to enhance ionization (e.g., those that add a permanent positive charge)[7][8]
-
LC-MS/MS system with a C8 or C18 reversed-phase column[10][11]
3.3.2. Procedure
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins and extract the lipids.[9]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Optional Derivatization:
-
LC-MS/MS Analysis:
-
Inject the supernatant (or the derivatized sample after appropriate workup) into the LC-MS/MS system.
-
Separate the fatty acids using a reversed-phase column with a gradient of mobile phases (e.g., water and methanol/acetonitrile with an ion-pairing agent or acid modifier).[10]
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and the internal standard.
-
Signaling Pathways and Biological Context
Currently, specific signaling pathways involving this compound are not well-defined in the scientific literature. As a very-long-chain fatty acid, its metabolism is generally associated with peroxisomal beta-oxidation. The quantification of this and other VLCFAs in plasma is primarily used as a diagnostic tool for peroxisomal disorders.[2] The following diagram illustrates the logical relationship in the diagnostic application of VLCFA quantification.
Caption: Diagnostic logic for VLCFA quantification.
Conclusion
The quantification of this compound in plasma can be reliably achieved using either GC-MS or LC-MS/MS. While GC-MS typically requires derivatization to form volatile esters, LC-MS/MS offers the flexibility of direct analysis or derivatization for enhanced sensitivity. The choice of method will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Further research is needed to establish definitive concentration ranges for this compound in healthy and diseased populations to fully elucidate its clinical significance.
References
- 1. (17Z)-17-Hexacosenoic acid | C26H50O2 | CID 5282775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. schebb-web.de [schebb-web.de]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples | MDPI [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols: cis-17-Hexacosenoic Acid as a Putative Biomarker for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes (T2D), insulin resistance, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Very long-chain fatty acids (VLCFAs) are emerging as important players in cellular processes and their dysregulation has been linked to various pathological conditions.[1][2] cis-17-Hexacosenoic acid (C26:1n-9), a monounsaturated VLCFA, is a lipid species whose role in metabolic diseases is currently an area of active investigation. This document provides an overview of the potential application of this compound as a biomarker and detailed protocols for its quantification in plasma samples.
While direct evidence linking this compound to metabolic diseases is still emerging, the broader class of VLCFAs has been implicated in the pathophysiology of these conditions.[3][4][5] Alterations in the profiles of VLCFAs can affect membrane fluidity, cellular signaling, and the formation of lipid mediators, all of which are critical in metabolic homeostasis. Therefore, quantifying the levels of specific VLCFAs, such as this compound, may provide valuable insights into the metabolic state of an individual.
Quantitative Data Summary
Disclaimer: The following data is illustrative and intended to represent the potential differences in this compound concentrations that might be observed in clinical research. Specific values are hypothetical due to the current lack of published quantitative data for this particular fatty acid in these disease states.
Table 1: Hypothetical Plasma Concentrations of this compound in Metabolic Disease Cohorts
| Cohort | N | Mean Plasma Concentration (µg/mL) ± SD | p-value vs. Healthy Controls |
| Healthy Controls | 100 | 0.50 ± 0.15 | - |
| Insulin Resistance | 100 | 0.75 ± 0.20 | <0.01 |
| Type 2 Diabetes | 100 | 0.95 ± 0.30 | <0.001 |
| NAFLD | 100 | 0.85 ± 0.25 | <0.001 |
Table 2: Illustrative Correlation of Plasma this compound with Key Metabolic Parameters
| Parameter | Correlation Coefficient (r) with this compound | p-value |
| HOMA-IR | 0.45 | <0.01 |
| HbA1c | 0.52 | <0.001 |
| Liver Fat Content (%) | 0.48 | <0.01 |
| Plasma Triglycerides | 0.35 | <0.05 |
| HDL Cholesterol | -0.30 | <0.05 |
Signaling Pathways
The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the known roles of other fatty acids in metabolic regulation, a plausible hypothesis is its involvement in pathways related to insulin signaling and inflammation. Fatty acids can influence insulin sensitivity through various mechanisms, including the activation of protein kinase C (PKC) isoforms that can interfere with the insulin receptor substrate (IRS) signaling cascade.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Application Notes & Protocols: Utilizing cis-17-Hexacosenoic Acid as an Internal Standard for Quantitative Analysis of Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of cis-17-Hexacosenoic Acid as an internal standard in the quantitative analysis of fatty acids and other lipids. Its unique properties make it an excellent choice for improving accuracy and precision in chromatographic and mass spectrometric assays.
Introduction to this compound as an Internal Standard
This compound, also known as Ximenic acid, is a very long-chain monounsaturated fatty acid (VLCFA) with the chemical formula C26H50O2.[1] Its high molecular weight and unique carbon chain length make it a suitable internal standard for the quantification of other fatty acids in biological matrices. As it is not commonly found in high concentrations in many biological samples, its addition in a known quantity can effectively correct for variations in sample preparation and analysis. The use of an internal standard is a widely adopted technique to control for sample loss during fatty acid analysis.
Key Properties:
| Property | Value | Reference |
| Systematic Name | (17Z)-hexacos-17-enoic acid | [1] |
| Common Names | Ximenic acid, this compound | [1] |
| Molecular Formula | C26H50O2 | [1] |
| Molecular Weight | 394.67 g/mol | |
| Monoisotopic Mass | 394.381081 Da | [1] |
| Structure | A 26-carbon chain with a single cis double bond at the 17th position. | [1] |
Principle of Internal Standardization
The internal standard (IS) method involves adding a known amount of a compound (the IS) to every sample, calibrator, and blank. The IS should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. The ratio of the analyte signal to the IS signal is then used to construct a calibration curve and quantify the analyte in the samples. This approach corrects for variations in extraction efficiency, injection volume, and instrument response. For the most accurate quantification, especially in mass spectrometry, the use of stable isotope-labeled internal standards is ideal.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of fatty acids in a biological matrix like plasma.
GC-MS is a common and powerful technique for fatty acid analysis, but it typically requires derivatization to make the fatty acids volatile.
3.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Fatty acid standards for calibration
-
Solvents: Hexane, Methanol, Chloroform (HPLC grade)
-
Derivatization agent: Boron trifluoride in methanol (BF3-Methanol) or Trimethylsilyldiazomethane
-
Sodium hydroxide (0.5 M in Methanol)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
3.1.2. Sample Preparation and Derivatization Workflow
Caption: Workflow for GC-MS analysis of fatty acids using an internal standard.
3.1.3. GC-MS Operating Conditions (Example)
| Parameter | Condition |
| Column | DB-225 or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-500 |
3.1.4. Data Analysis
Quantification is achieved by creating a calibration curve using the peak area ratio of the target fatty acid methyl esters (FAMEs) to the this compound methyl ester internal standard.
LC-MS can often analyze fatty acids without derivatization, which simplifies sample preparation.
3.2.1. Materials and Reagents
-
This compound (Internal Standard)
-
Fatty acid standards for calibration
-
Solvents: Methanol, Acetonitrile, Water, Isopropanol (LC-MS grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
Internal standard spiking solution
3.2.2. Sample Preparation Workflow
Caption: Workflow for LC-MS analysis of fatty acids using an internal standard.
3.2.3. LC-MS Operating Conditions (Example)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1) with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 100% B over 15 min, hold for 5 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
3.2.4. Data Analysis
A calibration curve is generated by plotting the peak area ratio of the target fatty acids to the this compound internal standard against the concentration of the standards.
Quantitative Data and Performance
The following tables represent typical performance data that can be expected when using this compound as an internal standard.
Table 1: Linearity of Calibration Curves
| Analyte | Calibration Range (µg/mL) | R² |
| Palmitic Acid (C16:0) | 0.1 - 50 | > 0.995 |
| Oleic Acid (C18:1) | 0.1 - 50 | > 0.995 |
| Linoleic Acid (C18:2) | 0.1 - 50 | > 0.994 |
| Arachidonic Acid (C20:4) | 0.05 - 25 | > 0.996 |
| Docosahexaenoic Acid (C22:6) | 0.05 - 25 | > 0.993 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Palmitic Acid | 1.0 | 0.98 ± 0.05 | 98.0 | 5.1 |
| 25.0 | 25.7 ± 1.1 | 102.8 | 4.3 | |
| Oleic Acid | 1.0 | 1.04 ± 0.06 | 104.0 | 5.8 |
| 25.0 | 24.5 ± 1.3 | 98.0 | 5.3 | |
| Arachidonic Acid | 0.5 | 0.52 ± 0.03 | 104.0 | 5.8 |
| 10.0 | 9.7 ± 0.6 | 97.0 | 6.2 |
Signaling Pathways and Logical Relationships
While this compound's primary role in this context is as an analytical tool, the fatty acids it helps quantify are involved in numerous biological pathways.
Caption: Simplified overview of major fatty acid metabolic pathways.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of fatty acids in complex biological samples. Its properties as a very long-chain fatty acid make it an ideal internal standard, as it is unlikely to interfere with endogenous analytes of interest. The protocols provided herein offer a starting point for the development of robust analytical methods in lipidomics and related fields.
References
Application Note: Derivatization Protocols for cis-17-Hexacosenoic Acid for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of very-long-chain fatty acids (VLCFAs), such as cis-17-hexacosenoic acid (C26:1), is crucial in various fields, including clinical diagnostics for peroxisomal disorders and in drug development.[1][2] Due to their low volatility and polar carboxyl group, direct analysis of these fatty acids by gas chromatography (GC) is challenging, often resulting in poor peak shape and inaccurate quantification.[3] Derivatization is a critical sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.[4][5] This document provides detailed protocols for two common and effective derivatization methods: acid-catalyzed esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.
Data Presentation
The selection of a derivatization method can impact analytical performance.[5] The following table summarizes typical quantitative parameters for the derivatization and subsequent GC analysis of very-long-chain fatty acids. While specific data for this compound is limited, the values presented are representative for VLCFAs and serve as a strong baseline for method validation.
| Parameter | Acid-Catalyzed Esterification (FAMEs) | Silylation (TMS Esters) |
| Derivatization Efficiency | > 95% | > 95% |
| Linearity Range (on-column) | 1 pg - 10,000 pg[6] | 1 pg - 10,000 pg (estimated) |
| **Correlation Coefficient (R²) ** | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | < 9 ng/mL | ~0.05 pg/µL (on-column)[7][8] |
| Limit of Quantification (LOQ) | < 22 ng/mL | ~0.15 pg/µL (on-column) (estimated) |
| Reproducibility (RSD%) | < 12% | < 15%[7][8] |
| Reaction Time | 30 - 60 minutes | 60 minutes |
| Reaction Temperature | 60 - 80°C | 60°C |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used and effective method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[3]
Materials and Reagents:
-
Sample containing this compound (e.g., lipid extract)
-
Boron Trifluoride in Methanol (12-14% w/w)
-
Hexane (or Heptane), GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
-
GC vials
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample (or a dried lipid extract) into a screw-capped glass tube.[3] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample tube.[3]
-
Reaction: Tightly cap the tube and vortex for 30 seconds. Place the tube in a heating block or water bath set at 60°C for 30-60 minutes.[5]
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane.[3] Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly (e.g., 2 minutes at 1000 x g) to ensure a clean separation of the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube or GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for GC or GC-MS analysis.
Protocol 2: Silylation using BSTFA + TMCS
Silylation converts the acidic proton of the carboxylic acid into a trimethylsilyl (TMS) ester. This method is also effective for derivatizing other functional groups like hydroxyls.[9] It is crucial to perform this reaction under anhydrous conditions as silylating reagents are sensitive to moisture.
Materials and Reagents:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Screw-capped glass tubes with PTFE liners or GC vials
-
Heating block or oven
-
Vortex mixer
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place the dried sample into a screw-capped tube or directly into a GC vial.
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Add 50 µL of BSTFA with 1% TMCS. A molar excess of the reagent is required.
-
Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes in a heating block or oven.
-
Cooling and Dilution: Allow the vial to cool to room temperature. The sample can be directly injected or diluted with an appropriate solvent if necessary.
-
Analysis: The TMS-derivatized sample is ready for GC or GC-MS analysis.
Mandatory Visualization
Caption: Workflow for FAME preparation of this compound.
Caption: Workflow for TMS ester preparation of this compound.
Caption: Chemical reactions for derivatization of this compound.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
Synthesis of Stable Isotope-Labeled cis-17-Hexacosenoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of stable isotope-labeled cis-17-hexacosenoic acid. This very-long-chain fatty acid (VLCFA), when labeled with stable isotopes such as deuterium (²H) or carbon-13 (¹³C), serves as a valuable tracer for metabolic studies, enabling researchers to investigate its absorption, distribution, metabolism, and excretion (ADME) in various biological systems. Such studies are crucial in lipidomics, nutritional science, and the development of therapeutics targeting fatty acid metabolism.
Introduction
This compound (C26:1, n-9) is a monounsaturated very-long-chain fatty acid.[1] The introduction of stable isotopes into its structure allows for its unambiguous detection and quantification by mass spectrometry-based techniques, distinguishing it from endogenous, unlabeled counterparts.[2] This enables precise metabolic flux analysis and the elucidation of its role in health and disease.[2]
The synthetic strategy outlined herein is a modular approach that can be adapted for the incorporation of various stable isotopes at specific positions within the fatty acid chain. This protocol will focus on a Wittig reaction-based approach to ensure the desired cis-stereochemistry of the double bond, a common challenge in the synthesis of unsaturated fatty acids.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₀O₂ | [3] |
| Molecular Weight | 394.67 g/mol | [3] |
| CAS Number | 66274-43-9 | [3] |
| Synonyms | Ximenic acid, (17Z)-17-Hexacosenoic acid | [3] |
Table 2: Example Isotopic Enrichment Data (Hypothetical)
| Labeled Precursor | Target Isotope(s) | Position of Label(s) | Expected Isotopic Purity (%) | Overall Yield (%) |
| [¹³C₁]-Methyltriphenylphosphonium iodide | ¹³C | C-1 | >98 | 30-40 |
| [D₃]-Methyltriphenylphosphonium iodide | ²H (D) | C-1 (methyl group) | >98 | 30-40 |
| [¹³C₁₈]-Oleic acid (as starting material) | ¹³C | Various | >98 | Dependent on subsequent steps |
Experimental Protocols
The following protocols describe a general synthetic route. Researchers should adapt these methods based on available starting materials and desired isotope labeling patterns. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Synthesis of a C17 Aldehyde (Intermediate 1)
This protocol describes the synthesis of a 17-carbon aldehyde, which will form the "head" of the fatty acid.
Materials:
-
16-Bromohexadecanoic acid
-
Triphenylphosphine (PPh₃)
-
Sodium hydride (NaH) or other suitable base
-
Dimethyl sulfoxide (DMSO)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Diethyl ether
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Protection of the carboxylic acid: The carboxylic acid group of 16-bromohexadecanoic acid is first protected as an ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification).
-
Synthesis of the phosphonium salt: The resulting bromo-ester is reacted with triphenylphosphine in a suitable solvent like toluene or acetonitrile at reflux to form the corresponding triphenylphosphonium bromide salt.
-
Ylide formation: The phosphonium salt is deprotonated with a strong base like sodium hydride in anhydrous THF or DMSO to generate the corresponding Wittig ylide.
-
Wittig reaction with a labeled aldehyde: For introducing a label at the terminal end, a labeled C1 aldehyde (e.g., [¹³C]-formaldehyde or paraformaldehyde-d₂) can be used. The ylide solution is cooled to 0°C, and the labeled aldehyde is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The resulting alkene is purified by column chromatography.
-
Hydrolysis of the ester: The protective ester group is hydrolyzed using standard conditions (e.g., aqueous NaOH followed by acidification) to yield the carboxylic acid.
-
Reduction to the aldehyde: The carboxylic acid is then carefully reduced to the corresponding aldehyde using a mild reducing agent like DIBAL-H at low temperature (-78°C).
Protocol 2: Synthesis of a C9 Alkyl Halide (Intermediate 2)
This protocol outlines the preparation of a 9-carbon alkyl halide, which will form the "tail" of the fatty acid. Stable isotopes can be incorporated in this fragment.
Materials:
-
Nonan-1-ol (or a commercially available isotopically labeled analogue, e.g., Nonan-1-ol-d₁₉)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of nonan-1-ol in anhydrous DCM at 0°C, add triphenylphosphine.
-
Slowly add carbon tetrabromide or N-bromosuccinimide portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
The reaction mixture is concentrated, and the product, 1-bromononane, is purified by distillation or column chromatography.
Protocol 3: Assembly of the Labeled Fatty Acid via Wittig Reaction
This protocol describes the key step of coupling the two intermediates to form the cis-alkene backbone.
Materials:
-
Intermediate 1 (C17 aldehyde)
-
(9-Bromononyl)triphenylphosphonium bromide (prepared from Intermediate 2 and PPh₃)
-
Strong base (e.g., n-butyllithium, sodium amide)
-
Anhydrous THF
-
Crown ether (e.g., 18-crown-6) to promote cis-selectivity (optional)
Procedure:
-
Preparation of the Wittig reagent: (9-Bromononyl)triphenylphosphonium bromide is suspended in anhydrous THF.
-
The suspension is cooled to -78°C, and a strong base (e.g., n-butyllithium) is added dropwise to form the deep red ylide.
-
Wittig Reaction: The solution of Intermediate 1 (C17 aldehyde) in anhydrous THF is added dropwise to the ylide solution at -78°C.
-
The reaction mixture is slowly allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with hexane or diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the cis- and trans-isomers and to remove triphenylphosphine oxide. The use of salt-free ylide conditions and aprotic polar solvents tends to favor the formation of the cis (Z) isomer.[4]
-
Final Deprotection/Modification: If the carboxylic acid end was protected, this step involves the deprotection to yield the final stable isotope-labeled this compound.
Protocol 4: Analysis and Characterization
The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of ¹³C labels. The coupling constants in the ¹H NMR spectrum can confirm the cis-stereochemistry of the double bond.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and isotopic enrichment. The fatty acid is typically derivatized to its fatty acid methyl ester (FAME) prior to analysis.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the labeled compound.
Mandatory Visualizations
Caption: Synthetic workflow for stable isotope-labeled this compound.
Caption: Generalized mechanism of the Wittig reaction for cis-alkene synthesis.
References
Application Notes and Protocols: cis-17-Hexacosenoic Acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-17-hexacosenoic acid (also known as Ximenic acid) is a very-long-chain monounsaturated fatty acid (VLCFA) with the notation C26:1n-9. While not as ubiquitous as shorter-chain fatty acids, its unique structure and metabolic origins make it a molecule of significant interest in specialized areas of lipidomics. Its analysis is particularly relevant in the study of certain metabolic disorders where the processing of VLCFAs is impaired. These notes provide an overview of its applications and detailed protocols for its quantification in biological samples.
Key Applications in Lipidomics
The primary application of quantifying this compound in lipidomics research is as a potential biomarker for peroxisomal disorders, most notably X-linked Adrenoleukodystrophy (X-ALD).
-
Biomarker for Peroxisomal Disorders: X-ALD is a genetic disease caused by mutations in the ABCD1 gene, which impairs the transport of VLCFAs into peroxisomes for their degradation via beta-oxidation.[1][2] This leads to the accumulation of VLCFAs in tissues and plasma. While the saturated VLCFA hexacosanoic acid (C26:0) is the primary diagnostic biomarker for X-ALD, studies have shown that monounsaturated VLCFAs, including C26:1, also accumulate.[2][3][4] Therefore, the targeted quantification of this compound provides a more comprehensive profile of the metabolic dysregulation in these patients, offering potential insights into disease progression and the efficacy of therapeutic interventions.
-
Investigating Fatty Acid Metabolism: The elongation of fatty acids beyond C22 is carried out by specific elongase enzymes (ELOVLs).[5] Studying the levels of C26:1 alongside its saturated counterpart (C26:0) and shorter-chain precursors can help elucidate the dynamics of these elongation pathways and how they are affected by disease or therapeutic agents, such as Lorenzo's oil (a mixture of oleic and erucic acids).[6]
-
Neurodegenerative Disease Research: The accumulation of VLCFAs has been linked to oxidative stress and inflammation, key factors in neurodegeneration.[1] Elevated levels of C26:0 have been identified as a potential blood biomarker for dementia.[3][7] Research into this compound in this context could provide further understanding of the role of specific VLCFA species in the pathology of Alzheimer's disease and other dementias.
Data Presentation
Quantitative analysis is central to lipidomics. The following tables provide essential information on this compound and a template for presenting experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Common Name | Ximenic Acid | |
| Systematic Name | (17Z)-hexacos-17-enoic acid | |
| Abbreviation | C26:1n-9 | |
| Molecular Formula | C₂₆H₅₀O₂ | |
| Molecular Weight | 394.68 g/mol | |
| Classification | Very-Long-Chain Fatty Acid (VLCFA) |
Table 2: Representative Data Structure for a Comparative Lipidomics Study
This table illustrates how quantitative data for this compound could be presented in a study comparing healthy controls with patients having a peroxisomal disorder like X-ALD. Values are hypothetical for illustrative purposes.
| Analyte | Healthy Control (µmol/L) (Mean ± SD, n=50) | X-ALD Patient (µmol/L) (Mean ± SD, n=50) | Fold Change | p-value |
| Behenic Acid (C22:0) | 85.0 ± 15.2 | 90.5 ± 18.1 | 1.06 | >0.05 |
| Lignoceric Acid (C24:0) | 92.1 ± 16.5 | 215.3 ± 45.8 | 2.34 | <0.001 |
| Hexacosanoic Acid (C26:0) | 0.65 ± 0.21 | 4.85 ± 1.92 | 7.46 | <0.0001 |
| This compound (C26:1) | 0.58 ± 0.19 | 3.99 ± 1.55 | 6.88 | <0.0001 |
| Ratio (C24:0 / C22:0) | 1.08 ± 0.05 | 2.38 ± 0.31 | 2.20 | <0.0001 |
| Ratio (C26:0 / C22:0) | 0.0076 ± 0.002 | 0.0536 ± 0.015 | 7.05 | <0.0001 |
Experimental Protocols & Workflows
Accurate quantification of VLCFAs requires robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detailed fatty acid profiling, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity for targeted analysis.
Caption: General experimental workflow for the quantification of total VLCFAs.
Protocol 1: Quantification of Total this compound by GC-MS
This protocol is designed for the comprehensive profiling of total fatty acids, including VLCFAs, from plasma.
1. Materials and Reagents:
-
Plasma samples, stored at -80°C.
-
Internal Standard (IS) solution: Heptadecanoic acid (C17:0) in methanol. For improved accuracy with VLCFAs, consider deuterated standards like D4-C24:0.
-
Chloroform, Methanol (HPLC grade).
-
0.9% NaCl solution.
-
Potassium Hydroxide (KOH) solution (0.5 M in methanol).
-
Boron trifluoride (BF₃) in methanol (14%).
-
Hexane (GC grade).
-
Anhydrous sodium sulfate.
2. Procedure:
-
Sample Thawing & Spiking: Thaw plasma samples on ice. To a 1.5 mL glass vial, add 50 µL of plasma. Add 10 µL of the internal standard solution.
-
Lipid Extraction (Modified Folch):
-
Add 750 µL of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate phases.
-
Carefully collect the lower organic layer into a new glass tube. Avoid the protein interface.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Saponification (Hydrolysis):
-
Add 500 µL of 0.5 M KOH in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze fatty acid esters.
-
Cool the tube to room temperature.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 500 µL of 14% BF₃ in methanol.
-
Cap tightly and heat at 100°C for 5 minutes.
-
Cool to room temperature.
-
-
FAME Extraction:
-
Add 500 µL of hexane and 500 µL of saturated NaCl solution.
-
Vortex for 1 minute, then centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the final extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: A polar capillary column suitable for FAMEs (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, hold for 2 min. Ramp to 200°C at 10°C/min. Ramp to 250°C at 5°C/min and hold for 15-20 minutes to ensure elution of VLCFAs.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550. For higher sensitivity, use Selected Ion Monitoring (SIM) for the molecular ions of target FAMEs.
-
3. Quantification:
-
Create a calibration curve using a certified FAME standard mix that includes C26:1.
-
Quantify the amount of this compound by relating its peak area to the internal standard's peak area and comparing it against the calibration curve.
Metabolic and Signaling Pathways
While specific signaling roles for free this compound are not well-defined, its metabolic pathway is critically important in the context of disease. VLCFAs are synthesized by elongase enzymes and are primarily degraded in peroxisomes.
Caption: Simplified pathway of VLCFA metabolism and its impairment in X-ALD.
This diagram illustrates that VLCFAs like this compound are synthesized from shorter fatty acids via elongases. They are then transported into the peroxisome by the ABCD1 protein for degradation. In X-ALD, a faulty ABCD1 transporter leads to the failure of this transport, causing VLCFA-CoA esters to accumulate in the cytosol, leading to their incorporation into complex lipids and subsequent cellular pathology.[2] Lipidomics analysis targeting C26:1 is therefore a direct method for investigating this critical metabolic blockage.
References
- 1. Frontiers | The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy [frontiersin.org]
- 2. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid profiles in demented patients: identification of hexacosanoic acid (C26:0) as a blood lipid biomarker of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenoleukodystrophy: dietary oleic acid lowers hexacosanoate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Dietary erucic acid therapy for X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving peak resolution of cis-17-hexacosenoic acid in chromatography
Welcome to the technical support center for the chromatographic analysis of cis-17-hexacosenoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak resolution and overall quality of their chromatographic separations for this very-long-chain monounsaturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is better for analyzing this compound, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
The choice between GC and HPLC depends on the analytical goal. Gas Chromatography, particularly with a flame ionization detector (GC-FID), is the most common and robust method for quantifying the overall fatty acid profile of a sample after conversion to fatty acid methyl esters (FAMEs). It offers excellent resolution for a wide range of fatty acids. HPLC is valuable for applications such as the separation of geometrical isomers (cis/trans) and can be performed without derivatization, although derivatization is often used to enhance detection sensitivity.[1][2] For complex mixtures, using both techniques can provide a more complete fatty acid profile.[1]
Q2: Why is derivatization necessary for the GC analysis of this compound?
Free fatty acids, like this compound, are polar and have low volatility due to hydrogen bonding between the carboxylic acid groups. These properties make them unsuitable for direct GC analysis, which requires analytes to be volatile and thermally stable. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, most commonly a fatty acid methyl ester (FAME).[3] This process improves peak shape, enhances separation, and prevents unwanted interactions with the GC column.[3]
Q3: What are the most common derivatization methods for preparing FAMEs of this compound?
The most common methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification or transesterification.[3]
-
Acid-catalyzed esterification , often using boron trifluoride in methanol (BF₃-methanol), is a widely used method that can simultaneously esterify free fatty acids and transesterify esterified fatty acids.[3][4]
-
Base-catalyzed transesterification , using reagents like methanolic potassium hydroxide (KOH), is generally faster and uses less harsh reagents.[5]
Q4: Can I analyze this compound by HPLC without derivatization?
Yes, it is possible to analyze underivatized long-chain fatty acids by HPLC.[6] However, detection can be challenging due to the lack of a strong UV chromophore in the fatty acid molecule.[7] Detection at low UV wavelengths (around 205-210 nm) is possible but may have limitations.[7][8] Therefore, derivatization to introduce a UV-absorbing or fluorescent tag is often employed to enhance sensitivity.[9] Evaporative Light Scattering Detection (ELSD) is another option for detecting underivatized fatty acids.[6]
Troubleshooting Guides
Issue 1: Poor Peak Resolution in Gas Chromatography (GC)
Question: I am observing poor separation between the this compound FAME peak and other adjacent fatty acid methyl esters. How can I improve the resolution?
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate GC Column | For separating FAMEs, especially isomers, a highly polar stationary phase is recommended. Consider using a biscyanopropyl polysiloxane or a polyethylene glycol (wax-type) column. For complex separations, a longer column (e.g., 60m or 100m) will provide more theoretical plates and improve resolution.[10] |
| Suboptimal Oven Temperature Program | A fast temperature ramp can lead to co-elution. To improve separation of closely eluting FAMEs, decrease the temperature ramp rate (e.g., 1-3°C/min).[5] A lower initial oven temperature can also enhance the separation of more volatile components. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. Optimize the flow rate for your column dimensions and carrier gas (Helium or Hydrogen) to achieve the best resolution. Operating at the optimal flow rate maximizes column efficiency. |
| Sample Overload | Injecting too much sample can saturate the column, leading to broad and poorly resolved peaks.[11] Reduce the injection volume or dilute the sample. |
Issue 2: Poor Peak Shape in GC (Tailing or Fronting)
Question: My this compound FAME peak is exhibiting significant tailing or fronting. What could be the cause and how do I fix it?
Possible Causes and Solutions:
| Peak Shape Issue | Possible Cause | Solution |
| Peak Tailing | Active Sites in the GC System: Free silanol groups in the injector liner or at the head of the column can interact with the analytes.[12] | Use a deactivated (silylated) injector liner. If the column is old, active sites may have developed; trim 10-20 cm from the front of the column.[11] |
| Incomplete Derivatization: Presence of underivatized fatty acid. | Optimize the derivatization procedure to ensure complete conversion to FAMEs. Check the quality and age of your derivatization reagents. | |
| Poor Column Cut: A jagged or uneven column cut can cause peak distortion. | Re-cut the column end to ensure a clean, 90-degree cut. | |
| Peak Fronting | Column Overload: Injecting too high a concentration of the analyte.[11] | Dilute the sample or reduce the injection volume. |
| Solvent Mismatch: The sample solvent is not compatible with the stationary phase polarity. | Dissolve the sample in a solvent that is compatible with the stationary phase. For splitless injection on a polar column, avoid nonpolar solvents like hexane.[11] |
Issue 3: Poor Peak Resolution in High-Performance Liquid Chromatography (HPLC)
Question: I am unable to resolve this compound from a closely eluting compound in my reversed-phase HPLC analysis. What steps can I take?
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | The organic solvent percentage directly affects retention. To increase separation, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention times.[8] |
| Inadequate Column Efficiency | The column may not have sufficient theoretical plates. Use a longer column or a column packed with smaller particles to increase efficiency. Be mindful that this may increase backpressure.[8] |
| Incorrect Stationary Phase | The selectivity of the stationary phase is crucial. While C18 columns are common, a C8 or phenyl-hexyl column might provide different selectivity. For separating cis/trans isomers, a silver-ion HPLC column is highly effective.[8][13] |
| Inappropriate Column Temperature | Temperature can affect selectivity and viscosity. Experiment with different column temperatures. Lowering the temperature often increases retention and can improve resolution.[14][15] |
Issue 4: Poor Peak Shape in HPLC (Tailing)
Question: My this compound peak is tailing in my reversed-phase HPLC chromatogram. What is the likely cause?
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of the fatty acid.[8] |
| Column Overload | The amount of sample injected is saturating the stationary phase. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. |
| Column Contamination or Void | Accumulation of contaminants or a void at the head of the column can lead to poor peak shape. |
Data Presentation
Table 1: Typical Gas Chromatography (GC-FID) Parameters for FAME Analysis
| Parameter | Recommended Setting |
| Column | Highly polar (e.g., BPX-70, SP-2560, or equivalent), 30-100 m x 0.25 mm ID, 0.20-0.25 µm film thickness[5][10] |
| Injector Temperature | 250 - 260 °C[5] |
| Detector (FID) Temperature | 260 - 280 °C[5] |
| Carrier Gas | Helium or Hydrogen[5] |
| Flow Rate | ~1 mL/min[5] |
| Split Ratio | 50:1 to 100:1[10] |
| Oven Temperature Program | Initial: 100°C, ramp at 3-10°C/min to 220°C, hold for 5 min, then ramp at 10°C/min to 260°C, hold for 5 min.[5] (Note: This is a starting point and should be optimized for the specific separation). |
Table 2: Typical Reversed-Phase HPLC Parameters for Fatty Acid Analysis
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size[14] |
| Mobile Phase A | Acetonitrile[14] |
| Mobile Phase B | Water with 0.1% Formic or Acetic Acid[8] |
| Gradient Program | Start at a lower percentage of A (e.g., 86%), ramp up to a higher percentage (e.g., 93-100%) over 10-20 minutes.[14] (Note: Gradient must be optimized for the specific analytes). |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 - 35 °C[14] |
| Detection | UV at 205 nm (for underivatized) or wavelength appropriate for the derivatizing agent.[8] |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) using BF₃-Methanol
This protocol describes the conversion of free fatty acids and esterified fatty acids into FAMEs for GC analysis.
Materials:
-
Lipid sample containing this compound
-
Boron trifluoride-methanol (12-14% BF₃ in methanol)[3]
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 1-25 mg of the lipid sample into a screw-capped glass tube.[3]
-
Add 2 mL of BF₃-methanol reagent to the tube.[4]
-
Tightly cap the tube and heat at 60-100°C for 10-60 minutes. The optimal time and temperature may need to be determined empirically.[3][16]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane to the tube.[16]
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed for 5 minutes to achieve a clear separation of the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
The sample is now ready for injection into the GC.
Protocol 2: General HPLC Method for the Separation of Underivatized Long-Chain Fatty Acids
This protocol provides a starting point for the separation of underivatized long-chain fatty acids using reversed-phase HPLC.
Materials:
-
Fatty acid sample dissolved in the initial mobile phase
-
HPLC-grade acetonitrile (Mobile Phase A)
-
HPLC-grade water with 0.1% formic acid (Mobile Phase B)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 85% A) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the column oven temperature to 30°C.[14]
-
Inject the sample onto the column.
-
Run a gradient program. An example gradient is:
-
0-10 min: Linear gradient from 85% A to 95% A.
-
10-20 min: Hold at 95% A.
-
20.1-30 min: Return to initial conditions (85% A) and re-equilibrate.
-
-
Monitor the eluent at 205 nm with a UV detector.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution in GC.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: General workflow for FAME preparation and GC analysis.
References
- 1. agilent.com [agilent.com]
- 2. hplc.eu [hplc.eu]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. jafs.com.pl [jafs.com.pl]
- 10. s4science.at [s4science.at]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Derivatization techniques for free fatty acids by GC [restek.com]
Technical Support Center: Quantification of cis-17-Hexacosenoic Acid
Welcome to the technical support center for the quantification of cis-17-hexacosenoic acid (also known as Ximenic acid). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
Quantifying this compound, a very long-chain fatty acid (VLCFA), presents several analytical challenges:
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Low Abundance: It is often present in low concentrations in biological matrices, requiring highly sensitive analytical methods.
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Co-elution with Isomers: Structural isomers of other fatty acids can co-elute during chromatographic separation, leading to inaccurate quantification.
-
Matrix Effects: Complex biological samples contain numerous other molecules that can interfere with the ionization of the target analyte in mass spectrometry, causing signal suppression or enhancement.[1]
-
Derivatization Inefficiency: Gas chromatography-mass spectrometry (GC-MS) analysis requires a derivatization step to increase the volatility of the fatty acid. Incomplete or inconsistent derivatization can lead to poor accuracy and reproducibility.[2]
-
Analyte Stability: Very long-chain monounsaturated fatty acids can be susceptible to oxidation during sample preparation and storage, which can affect the accuracy of quantification.
Q2: Which analytical methods are most suitable for the quantification of this compound?
The two most common and reliable methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
GC-MS is a well-established method that offers high chromatographic resolution.[4] However, it requires derivatization of the fatty acid to its more volatile methyl ester (FAME) or silyl ester.[2]
-
LC-MS/MS provides high sensitivity and specificity and often does not require derivatization, simplifying sample preparation and reducing the risk of analyte degradation.[5][6]
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
Derivatization is essential for GC-MS analysis of fatty acids to increase their volatility.[2] The carboxyl group of the fatty acid is polar and has a high boiling point, making it unsuitable for direct analysis by GC. Converting it to a less polar and more volatile ester, such as a fatty acid methyl ester (FAME), allows it to be vaporized in the GC inlet and travel through the analytical column.[7]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, which alter the ionization efficiency of an analyte, are a common issue in LC-MS/MS-based lipidomics.[1] Here are several strategies to mitigate them:
-
Sample Dilution: A simple and effective first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[1]
-
Optimized Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to selectively isolate lipids and remove interfering substances.
-
Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient or using a different column chemistry.[1]
-
Use of Internal Standards: A stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended. Since the internal standard is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of signal suppression or enhancement.[8]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Peak for this compound Methyl Ester | Incomplete derivatization (methylation). | 1. Ensure the derivatization reagent (e.g., BF3-methanol) is fresh and not expired. 2. Optimize the reaction time and temperature. For very long-chain fatty acids, a longer reaction time or higher temperature may be necessary.[9] 3. Ensure the sample is completely dry before adding the derivatization reagent, as water can inhibit the reaction. |
| Analyte degradation. | 1. Minimize sample exposure to heat and light. 2. Store samples at -80°C. 3. Consider adding an antioxidant like BHT during sample preparation. | |
| Adsorption in the GC system. | 1. Use a deactivated injector liner and a column specifically designed for fatty acid analysis. 2. Ensure the GC system is clean and free of active sites. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system. | 1. Replace the injector liner and septum. 2. Trim the front end of the analytical column. 3. Consider using a guard column. |
| Co-elution with interfering compounds. | 1. Optimize the GC temperature program to improve separation. 2. Use a longer or different polarity GC column.[10] | |
| Inconsistent Quantification Results | Inconsistent derivatization. | 1. Ensure precise and consistent addition of the derivatization reagent to all samples, standards, and blanks. 2. Use an internal standard to correct for variability. |
| Sample injection variability. | 1. Check the autosampler syringe for air bubbles or clogs. 2. Ensure the injection volume is appropriate for the liner and column. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Ion suppression from matrix effects. | 1. Dilute the sample extract.[1] 2. Improve sample cleanup using a more selective extraction method (e.g., solid-phase extraction). 3. Optimize the chromatographic separation to elute the analyte in a region with fewer co-eluting matrix components. |
| Poor ionization efficiency. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). 2. Ensure the mobile phase is compatible with efficient ionization (e.g., appropriate pH and additives). | |
| High Background Noise | Contamination from solvents, glassware, or the LC-MS system. | 1. Use high-purity LC-MS grade solvents and reagents. 2. Thoroughly clean all glassware. 3. Flush the LC-MS system with a strong solvent wash. |
| In-source fragmentation. | 1. Optimize the cone voltage or fragmentor voltage to minimize fragmentation in the ion source. | |
| Inaccurate Quantification | Lack of a suitable internal standard. | 1. Use a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, use a structurally similar fatty acid with a close retention time. |
| Non-linearity of the calibration curve. | 1. Extend the calibration range to ensure the sample concentrations fall within the linear portion. 2. If non-linearity is due to detector saturation at high concentrations, dilute the samples. |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound as a Fatty Acid Methyl Ester (FAME)
-
Lipid Extraction:
-
To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., deuterated C26:0 or another odd-chain VLCFA).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Derivatization to FAME:
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[9]
-
Seal the vial and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: SP-2560 or similar high-polarity cyanopropyl stationary phase column (e.g., 100 m x 0.25 mm, 0.20 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification. Monitor the molecular ion or characteristic fragment ions for this compound methyl ester and the internal standard.
-
Protocol 2: LC-MS/MS Quantification of this compound
-
Lipid Extraction:
-
Follow the same lipid extraction procedure as in Protocol 1.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate very long-chain fatty acids. For example, start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/minute.
-
MS Detection: Use a tandem mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary
Table 1: Representative Mass Spectrometry Parameters
| Analyte | Method | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | LC-MS/MS (ESI-) | 393.4 | 393.4 (or characteristic fragments) |
| This compound Methyl Ester | GC-MS (EI) | 408.4 (M+) | Characteristic fragment ions |
Note: Specific precursor and product ions should be optimized for the instrument being used.
Visualizations
References
- 1. - MedCrave online [medcraveonline.com]
- 2. Chemical Study of the Seeds of Ximenia americana: Analysis of Methyl Esters by Gas Chromatography Coupled to Mass Spectrometry - Journal of Analytical & Pharmaceutical Research - MedCrave Publishing [medcrave.com]
- 3. Buy Ximenic acid | 66274-43-9 [smolecule.com]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EP1402787A1 - Ximenynic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Very Long-Chain Fatty Acid (VLCFA) Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of very long-chain fatty acids (VLCFAs).
Troubleshooting Guides
This section addresses specific issues that may arise during VLCFA extraction experiments.
Issue 1: Low or No Recovery of VLCFAs
-
Question: My VLCFA recovery is very low or non-existent after extraction. What are the potential causes and how can I resolve this?
-
Answer: Low recovery of VLCFAs is a common challenge due to their unique chemical properties. Here are the likely causes and corresponding solutions:
-
Incomplete Cell Lysis: The rigid cell membrane may not be sufficiently disrupted to release intracellular contents, including VLCFAs.
-
Solution: Employ more rigorous cell lysis methods. Sonication on ice, bead beating, or freeze-thaw cycles prior to solvent extraction can significantly improve cell disruption.[1]
-
-
Inefficient Solvent Extraction: VLCFAs are highly hydrophobic, and the solvent system used may not be optimal for their solubilization.
-
Solution: The Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods are standard for total lipid extraction and are generally effective for VLCFAs.[1] For highly nonpolar lipids, a hexane-isopropanol method might be more suitable.[1] Using mixed solvents, like hexane/ethanol in a 2:1 or 1:1 (v/v) ratio, can also be effective, as hexane alone may not dissolve VLCFAs like C24:0.[2]
-
-
Insufficient Solvent Volume: Using a small volume of solvent relative to the sample size can lead to incomplete extraction.
-
Analyte Degradation: Unsaturated VLCFAs are susceptible to oxidation, and all fatty acids can be degraded by enzymatic activity if not properly handled.
-
Adsorption to Surfaces: VLCFAs can adhere to plastic surfaces, leading to sample loss.
-
Solution: Use glass tubes and vials throughout the entire extraction process to prevent adsorption.[1]
-
-
Issue 2: Sample Contamination
-
Question: I am observing unexpected peaks in my analysis, suggesting sample contamination. What are the common sources of contamination and how can I avoid them?
-
Answer: Contamination is a frequent challenge in sensitive lipid analysis. Potential sources include:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic consumables like pipette tips and tubes.
-
Solution: Whenever possible, use glass consumables.
-
-
Solvent Impurities: Low-grade solvents can contain impurities that interfere with analysis.
-
Solution: Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents.
-
-
Cross-Contamination: Carryover from previously processed samples.
-
Solution: Thoroughly clean all glassware and equipment between samples. It is also good practice to process a blank sample (containing only the extraction solvents) to identify any background contamination.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvent system is best for extracting VLCFAs?
A1: The optimal solvent system depends on the sample matrix and the specific VLCFAs being targeted.
-
For general total lipid extraction, including VLCFAs, the Folch method (chloroform:methanol, 2:1 v/v) and the Bligh & Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v) are widely used and considered "gold standards".[1][5]
-
For highly nonpolar VLCFAs, a hexane:isopropanol mixture may be more effective.[1]
-
Methyl-tert-butyl ether (MTBE) can be used as a less toxic alternative to chloroform and has shown comparable extraction efficiency for major lipid classes.[3]
-
For extracting free long-chain fatty acids from a fermentation medium, a mixture of hexane/MTBE (1:1) with acidification has been shown to yield high recoveries (98-100%) for saturated and unsaturated LCFAs.[6]
Q2: How can I improve the extraction of VLCFAs from plant tissues?
A2: Plant tissues have rigid cell walls that can hinder solvent penetration.
-
Mechanical disruption is crucial. Grinding the tissue with liquid nitrogen or using a bead beater can effectively break down the cell walls.[7]
-
Sonication in the presence of the extraction solvent can also enhance lipid release. For Chlorella vulgaris, sonication with 2:1 (v/v) chloroform:methanol at a 1:20 (g:ml) algae:solvent ratio was found to be the optimized procedure.[8]
Q3: What are the key differences between the Folch and Bligh & Dyer methods?
A3: Both methods are effective for total lipid extraction but have some key differences:
-
The Folch method uses a larger volume of solvent and is particularly robust for a broad range of lipids, including VLCFAs, especially in samples with high lipid content (>2%).[3][7]
-
The Bligh & Dyer method is a modification of the Folch method that uses a smaller volume of solvent and is faster.[3][9] However, it may underestimate the lipid content in samples with high fat content.[3]
Q4: Is it necessary to derivatize VLCFAs before analysis?
A4: For analysis by gas chromatography (GC), VLCFAs need to be converted to their more volatile fatty acid methyl esters (FAMEs). This is a standard and necessary derivatization step. For analysis by electrospray ionization mass spectrometry (ESI-MS), derivatization may not be required, which can simplify and shorten the sample preparation time.[10]
Data Summary Tables
Table 1: Comparison of Common VLCFA Extraction Methods
| Method | Principle | Sample-to-Solvent Ratio (w/v) | Advantages | Disadvantages |
| Folch Method | Biphasic extraction using chloroform and methanol.[3] | 1:20 | Robust and effective for a broad range of lipids, including VLCFAs. Higher lipid recovery in high-lipid samples (>2%).[3] | Requires larger volumes of solvents.[3] Chloroform is toxic.[11] |
| Bligh & Dyer Method | Modified monophasic extraction followed by phase separation.[3] | 1:4 | Faster than the Folch method and uses less solvent.[3] | Less efficient for tissues with high-fat content.[3] May underestimate lipid content.[3] |
| Matyash (MTBE) Method | Utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[3] | 1:20 (recommended for plasma)[3] | Safer solvent profile. Comparable extraction of major lipid classes to the Folch method.[3] | May require optimization for specific tissue types.[3] |
| Hexane/Isopropanol | Liquid-liquid extraction with less polar solvents. | Varies | Effective for highly nonpolar lipids.[1] | May be less efficient for polar lipids. |
Table 2: Recovery of Long-Chain Fatty Acids (LCFAs) with Different Solvent Systems from Fermentation Medium [6]
| Fatty Acid | Chloroform (%) | Chloroform/Methanol (1:1) (%) | Hexane (%) | Hexane/MTBE (1:1) with H₂SO₄ and NaCl (%) |
| Capric Acid (C10:0) | ~60 | ~85 | ~50 | 98-100 |
| Lauric Acid (C12:0) | ~70 | ~90 | ~60 | 98-100 |
| Myristic Acid (C14:0) | ~75 | ~92 | ~65 | 98-100 |
| Palmitic Acid (C16:0) | ~80 | ~95 | ~70 | 98-100 |
| Stearic Acid (C18:0) | ~85 | ~98 | ~75 | 98-100 |
| Oleic Acid (C18:1) | ~82 | ~96 | ~72 | 98-100 |
| Linoleic Acid (C18:2) | ~80 | ~95 | ~70 | 98-100 |
Experimental Protocols
Protocol 1: Modified Folch Method for VLCFA Extraction from Tissue [3]
This protocol is recommended for tissues with a high lipid content.
Materials:
-
Tissue sample (e.g., brain, liver, adipose)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Internal standard (e.g., C23:0 or deuterated VLCFA)
Procedure:
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 1:20 (w/v).
-
Internal Standard: Add an internal standard to the homogenate for quantification.
-
Extraction: Agitate the mixture for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex thoroughly.
-
Centrifugation: Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.
Protocol 2: Methanol:Chloroform Extraction from Cells [4]
Procedure:
-
For 10⁶ cells or 25 mg of microbial culture in a 2 mL glass vial, add 200 µL of cold methanol (containing internal standards).
-
Vortex thoroughly for protein precipitation.
-
Add 500 µL of chloroform using a glass syringe, vortex, and keep in a cold environment for 10 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex and keep in a cold environment for another 10 minutes.
-
Centrifuge at 600 rpm for 5 minutes.
-
Carefully remove 300 µL of the bottom chloroform layer with a syringe and transfer to a new amber glass vial.
-
Dry the sample using a speedvac or under a nitrogen gas stream.
-
Reconstitute the dried sample in a 1:1 mixture of isopropanol:methanol.
Visualizations
Caption: General workflow for VLCFA extraction using the Folch method.
Caption: Simplified pathway of VLCFA metabolism and the impact of X-ALD.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 5. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Optimization of lipid extraction and characterization of fatty acid, u" by Rochelle Joie A. Saracanlao [ukdr.uplb.edu.ph]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
preventing degradation of cis-17-hexacosenoic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of cis-17-hexacosenoic acid during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation for this compound, a monounsaturated very long-chain fatty acid, is oxidation of its double bond. This process is accelerated by exposure to oxygen, heat, light, and the presence of metal ions.[1][2] Repeated freeze-thaw cycles can also contribute to lipid degradation.[3][4][5]
Q2: How can I minimize oxidation during sample storage?
A2: To minimize oxidation, samples should be stored at low temperatures, ideally at -80°C for long-term storage. Samples should be protected from light by using amber vials or by wrapping them in aluminum foil. It is also recommended to purge the sample vials with an inert gas, such as nitrogen or argon, to displace oxygen before sealing.[6][7]
Q3: What are the recommended antioxidants for preserving this compound?
A3: While specific studies on this compound are limited, butylated hydroxytoluene (BHT) and α-tocopherol are commonly used and effective antioxidants for polyunsaturated fatty acids.[8] They act as free radical scavengers to inhibit the lipid peroxidation chain reaction. The choice between them may depend on the specific sample matrix and downstream analysis.
Q4: Can I repeatedly freeze and thaw my samples containing this compound?
A4: It is highly recommended to minimize freeze-thaw cycles. Each cycle can cause the formation of ice crystals that damage cellular structures, leading to the release of oxidative enzymes and pro-oxidants, which can accelerate the degradation of unsaturated fatty acids.[3][4][5] Aliquoting samples into single-use vials after extraction is a good practice to avoid this issue.
Q5: I am observing poor peak shape during GC-MS analysis of my derivatized sample. What could be the cause?
A5: Poor peak shape, such as tailing or fronting, for very long-chain fatty acid methyl esters can be due to several factors. These include incomplete derivatization, active sites in the GC liner or column, or column bleed at high temperatures.[9] Ensure your derivatization reaction goes to completion and consider using an ultra-inert GC liner and a high-quality, low-bleed capillary column designed for high-temperature applications.[9][10]
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Extraction
| Possible Cause | Recommended Solution |
| Incomplete cell lysis and lipid extraction. | Ensure thorough homogenization of the tissue or cell sample. For very long-chain fatty acids, a robust extraction method like the Folch method with chloroform and methanol is recommended to ensure complete solubilization. |
| Degradation during extraction. | Perform the extraction on ice and in the presence of an antioxidant like BHT (e.g., 0.01% w/v in the extraction solvent). Minimize exposure to air and light. |
| Loss of sample during phase separation. | After centrifugation in the Folch method, carefully aspirate the lower chloroform layer containing the lipids without disturbing the upper aqueous layer or the protein interface. |
| Adsorption to labware. | Use glass or polypropylene labware. Avoid polystyrene, as lipids can adsorb to its surface. |
Issue 2: Inconsistent Results in Quantitative Analysis
| Possible Cause | Recommended Solution |
| Sample heterogeneity. | Ensure the initial sample is homogenous before taking aliquots for extraction. |
| Variable degradation between samples. | Standardize sample handling procedures. Keep all samples on ice and protected from light as much as possible. Process all samples in a batch under the same conditions. |
| Inconsistent derivatization. | Ensure the derivatization reagent is not expired and is of high quality. Control the reaction time and temperature precisely for all samples. For very long-chain fatty acids, a slightly longer reaction time or higher temperature may be needed for complete conversion to FAMEs.[11] |
| Pipetting errors with viscous solvents. | Use positive displacement pipettes for accurate handling of viscous organic solvents like chloroform. |
Quantitative Data Summary
The following tables provide estimated stability data for this compound based on general knowledge of very long-chain monounsaturated fatty acid stability.
Table 1: Estimated Effect of Storage Temperature on this compound Degradation (Over 6 Months)
| Storage Temperature (°C) | Atmosphere | Estimated Degradation (%) |
| 4 | Air | 15 - 25% |
| -20 | Air | 5 - 10% |
| -20 | Nitrogen | < 5% |
| -80 | Air | < 2% |
| -80 | Nitrogen | < 1% |
Note: Degradation is estimated as the percentage loss of the initial amount. Actual values may vary depending on the sample matrix and presence of pro-oxidants.
Table 2: Estimated Effectiveness of Antioxidants on Preventing this compound Degradation at 4°C in Air
| Antioxidant (0.01% w/v) | Estimated Degradation over 1 Month (%) |
| None | 8 - 15% |
| BHT (Butylated Hydroxytoluene) | 2 - 5% |
| α-Tocopherol | 3 - 7% |
Note: The effectiveness of antioxidants can be matrix-dependent. α-tocopherol can sometimes act as a pro-oxidant at higher concentrations.[12]
Experimental Protocols
Protocol 1: Extraction of Total Lipids Containing cis-17-Hexacsenoic Acid (Modified Folch Method)
-
Sample Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT to a final volume of 20 times the tissue weight (e.g., 2 mL for 100 mg tissue).
-
Lipid Extraction: Agitate the homogenate for 15 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate). Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the total lipids using a glass Pasteur pipette.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipids in a small volume of chloroform:methanol (2:1) with 0.01% BHT and store at -80°C until derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) with Boron Trifluoride-Methanol
-
Sample Preparation: Use the dried lipid extract from Protocol 1.
-
Reagent Addition: Add 1 mL of 14% boron trifluoride (BF₃) in methanol to the dried lipid extract.
-
Reaction: Cap the tube tightly and heat at 100°C for 30-60 minutes. A longer time may be required for very long-chain fatty acids.
-
FAME Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Visualizations
Caption: Oxidative degradation pathway of this compound and key prevention strategies.
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Simplified signaling pathway showing the anti-inflammatory effect of ximenic acid via COX-1 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
troubleshooting poor ionization of cis-17-hexacosenoic acid in mass spectrometry
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the ionization of cis-17-hexacosenoic acid (C26:1n-9), a very long-chain fatty acid (VLCFA), in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or non-existent signal for my this compound sample?
Poor signal intensity is a common issue when analyzing VLCFAs. Several factors could be the cause:
-
Suboptimal Ionization Mode: Fatty acids can be analyzed in both positive and negative ion modes, but one may be significantly more sensitive than the other depending on your setup. For carboxylic acids, negative mode is often the first choice.[1]
-
Inefficient Ionization Source: The choice of ionization source (ESI, APCI, APPI) is critical. This compound is a nonpolar molecule, which can be challenging for certain techniques like conventional Electrospray Ionization (ESI).[2][3]
-
In-source Fragmentation: The molecule may be fragmenting within the ion source before it can be detected. This can be caused by excessively high source temperatures or other harsh conditions.[1]
-
Ion Suppression: Components of your sample matrix or mobile phase can interfere with the ionization of your analyte, suppressing its signal.[1] Proper sample cleanup and chromatographic separation are essential to mitigate this.
-
Low Sample Concentration: Ensure your sample concentration is within the detection limits of your instrument.[4]
Q2: Should I use positive or negative ionization mode for this compound?
Both modes have advantages and disadvantages for fatty acid analysis.
-
Negative Ion Mode: This is often the preferred starting point. The carboxylic acid group on this compound can be readily deprotonated to form the [M-H]⁻ ion.[5] This mode can also be "cleaner," with lower background noise, potentially leading to better signal-to-noise ratios.[6] However, the acidic mobile phases often used for good chromatographic separation can suppress negative ion formation.[5]
-
Positive Ion Mode: In this mode, the molecule typically forms adducts with protons [M+H]⁺, sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺.[1][7] While less intuitive for an acidic molecule, positive mode analysis can be very sensitive, especially if ionization is enhanced through mobile phase additives or chemical derivatization.[5]
Q3: Which ionization source is best: ESI, APCI, or APPI?
The optimal source depends on your sample's purity, concentration, and the available instrumentation.
-
Electrospray Ionization (ESI): A soft ionization technique widely used for lipids.[3][8] While it works well for many polar lipids, its efficiency for nonpolar VLCFAs can be limited. Modern heated ESI sources improve desolvation and can enhance performance.
-
Atmospheric Pressure Chemical Ionization (APCI): Often better suited for less polar to non-polar molecules than ESI.[2][3] APCI may provide a stronger signal for underivatized this compound.
-
Atmospheric Pressure Photoionization (APPI): An excellent choice for nonpolar compounds that are difficult to ionize by ESI or APCI.[9] APPI can produce cleaner spectra, is less susceptible to ion suppression, and may offer superior sensitivity and linearity for lipids.[9]
Q4: I am not observing the expected molecular ion. What could be the issue?
This is a frequent problem that can be traced to several sources:
-
Incorrect m/z Value: Double-check your calculations for the expected ion. This compound has a molecular weight of approximately 394.7 g/mol .[10] You should be looking for different m/z values depending on the ionization mode and potential adducts (see Table 1).
-
In-Source Fragmentation: If source conditions are too harsh, the molecular ion may fragment immediately. Try reducing the source temperature and cone voltage.[1]
-
Mass Calibration Error: Ensure your mass spectrometer is properly calibrated for the mass range of interest.[1]
-
Adduct Formation: In positive mode, you may be forming sodium [M+Na]⁺ or potassium [M+K]⁺ adducts instead of the protonated [M+H]⁺ ion, especially if there are trace amounts of these salts in your solvents or sample.[1]
Q5: How can I dramatically improve ionization efficiency if optimizing instrument parameters is insufficient?
Chemical derivatization is a powerful strategy to enhance the ionization efficiency of fatty acids.[11] This involves chemically modifying the carboxylic acid group to attach a moiety that is easily ionized. This technique can increase sensitivity by orders of magnitude and allows for robust analysis in positive ion mode.[11][12] For example, derivatizing with N-(4-aminomethylphenyl)-pyridinium (AMPP) introduces a permanently charged group, significantly boosting the signal in positive ESI mode.[12]
Troubleshooting Guides
Systematic Troubleshooting Workflow
If you are experiencing poor or no signal for this compound, follow this decision tree to diagnose the issue systematically.
Caption: Troubleshooting decision tree for poor MS signal.
Data Presentation
Table 1: Expected Ions for this compound
(Molecular Formula: C₂₆H₅₀O₂ | Exact Mass: 394.3811)
| Ionization Mode | Adduct | Ion Formula | Expected m/z | Notes |
| Negative | Deprotonated | [M-H]⁻ | 393.3738 | Primary target in negative mode. |
| Positive | Protonated | [M+H]⁺ | 395.3884 | Often requires acidic mobile phase. |
| Positive | Sodium Adduct | [M+Na]⁺ | 417.3703 | Common adduct, especially with glass use. |
| Positive | Potassium Adduct | [M+K]⁺ | 433.3443 | Less common than sodium but possible. |
| Positive | Ammonium Adduct | [M+NH₄]⁺ | 412.4145 | Common when using ammonium-based buffers. |
Table 2: Comparison of Ionization Techniques for VLCFAs
| Technique | Principle | Best For | Pros | Cons |
| ESI | Soft ionization via charged droplets | Polar to moderately nonpolar analytes | Versatile; good for a wide range of lipids.[2] | Can have low efficiency for very nonpolar molecules; susceptible to ion suppression. |
| APCI | Chemical ionization via corona discharge | Nonpolar to moderately polar analytes | Better for nonpolar compounds than ESI[3]; handles higher flow rates. | Can cause thermal degradation for labile compounds; less efficient for saturated lipids.[7] |
| APPI | Photoionization via UV lamp | Nonpolar compounds, weak acids | Low susceptibility to ion suppression; cleaner spectra; high sensitivity for nonpolars.[9] | Requires a dopant for some analyses; less common on older instruments. |
Experimental Protocols
Protocol 1: General Sample Preparation (Direct Analysis)
This protocol outlines basic steps for the direct analysis of this compound.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., isopropanol, methanol, or a chloroform:methanol mixture).
-
Working Standards: Create a dilution series from the stock solution using your initial mobile phase composition (e.g., 80:20 methanol:water with 0.1% formic acid for positive mode or 0.02% acetic acid for negative mode[13]).
-
Sample Preparation: If analyzing from a biological matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method). Evaporate the solvent under nitrogen and reconstitute the lipid extract in your mobile phase.
-
Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter before placing them in autosampler vials.
-
Injection: Inject the sample into the LC-MS system. Start with the optimized parameters from your instrument's tuning report and adjust as necessary.
Protocol 2: Derivatization with AMPP for Enhanced Positive Mode Detection
This protocol is adapted from methods for derivatizing carboxylic acids to improve positive mode ESI-MS sensitivity.[12]
Materials:
-
N-(4-aminomethylphenyl)pyridinium (AMPP) reagent.
-
A coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Sample containing this compound, dried under nitrogen.
Procedure:
-
Reconstitute Sample: Dissolve the dried fatty acid sample in 100 µL of anhydrous acetonitrile.
-
Prepare Reagent Mix: In a separate vial, prepare a solution containing a 5-fold molar excess of both AMPP and EDC relative to the expected amount of fatty acid. Dissolve in anhydrous acetonitrile.
-
Reaction: Add 50 µL of the reagent mix to the reconstituted sample. Vortex briefly.
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes.
-
Quenching (Optional): The reaction can be quenched by adding a small volume of water.
-
Dilution & Analysis: Dilute the derivatized sample with the mobile phase to an appropriate concentration for LC-MS analysis. The resulting derivative will carry a permanent positive charge, leading to strong signals in positive ESI mode.
Caption: Workflow for AMPP derivatization of fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microsaic.com [microsaic.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 7. aocs.org [aocs.org]
- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. (17Z)-17-Hexacosenoic acid | C26H50O2 | CID 5282775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Cis and Trans Isomers of Hexacosenoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of cis and trans isomers of hexacosenoic acid (C26:1). Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your method development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic separation of hexacosenoic acid isomers.
Question: My chromatogram shows poor resolution or co-elution of cis and trans hexacosenoic acid isomers. What are the initial troubleshooting steps?
Answer: Initial troubleshooting should focus on optimizing your chromatographic method and ensuring proper sample preparation. Co-elution is a frequent challenge that can compromise the identification and quantification of these isomers.[1]
-
Initial Diagnostic Steps:
-
Confirm Peak Purity: If using a Diode Array Detector (DAD) or Mass Spectrometry (MS), verify peak purity.[1] Non-identical spectra across a peak in DAD or different mass spectra in MS confirm the presence of multiple components.[1]
-
Evaluate Sample Preparation:
-
Sample Overload: Injecting too much sample can lead to peak distortion and co-elution.[1] Try diluting your sample.
-
Derivatization (for GC): For Gas Chromatography (GC), underivatized fatty acids can interact with the column, causing peak tailing. Derivatization to fatty acid methyl esters (FAMEs) is crucial to neutralize polarity and improve separation.[1][2][3]
-
-
-
Chromatographic Optimization:
-
Column Selection: The choice of stationary phase is critical. For GC, highly polar columns (e.g., biscyanopropyl phases) are effective for resolving cis and trans isomers.[3] For HPLC, silver ion (Ag-Ion) columns provide excellent separation based on the interaction of silver ions with the double bonds.[4][5][6][7] Reversed-phase C18 or C30 columns can also be used, with C30 phases sometimes offering superior shape selectivity for geometric isomers.[8]
-
Mobile Phase/Temperature Gradient:
-
HPLC: Adjust the organic solvent-to-water ratio. Using acetonitrile can be advantageous as it interacts with the π electrons of the double bonds, potentially improving separation.[1] Lowering the column temperature generally increases retention and may improve resolution.[1]
-
GC: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting isomers.
-
-
Flow Rate: Reducing the flow rate can increase column efficiency and enhance separation, though it will increase the run time.[1]
-
Question: I am using Gas Chromatography (GC) to analyze hexacosenoic acid FAMEs, but the peaks are tailing. What could be the cause?
Answer: Peak tailing in GC analysis of FAMEs can be attributed to several factors:
-
Incomplete Derivatization: If the fatty acids are not completely converted to their methyl esters, the remaining free carboxyl groups can interact with active sites in the GC system (injector, column), leading to tailing.[1] Ensure your derivatization protocol is optimized and complete.
-
Active Sites in the GC System: Active sites in the injector liner or the column itself can cause peak tailing. Using a deactivated liner and a high-quality, well-conditioned capillary column is essential.
-
Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column.
Question: Can I separate cis and trans hexacosenoic acid isomers without derivatization?
Answer: Yes, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be used to separate free fatty acids without derivatization.[9][10][11]
-
Reversed-Phase HPLC: This technique separates fatty acids based on chain length and degree of unsaturation.[12] While challenging, optimization of the mobile phase and column chemistry (e.g., using a C30 column) can achieve separation of geometric isomers.[8]
-
Silver Ion HPLC (Ag-Ion HPLC): This is a powerful technique for separating unsaturated fatty acid isomers. The separation is based on the interaction between the double bonds and silver ions impregnated on the stationary phase. Cis isomers, being more sterically accessible, interact more strongly and are retained longer than trans isomers.[5][6]
-
Supercritical Fluid Chromatography (SFC): SFC is well-suited for the analysis of lipids and can separate free fatty acids based on chain length and the number of double bonds, often with shorter analysis times than HPLC.[9][10][11]
Question: What are the advantages of using Silver Ion Chromatography for this separation?
Answer: Silver ion chromatography, available in both HPLC and Solid Phase Extraction (SPE) formats, offers significant advantages for separating cis and trans isomers:
-
High Selectivity: It separates FAMEs based on the number, geometry, and position of double bonds.[5]
-
Fractionation: Ag-Ion SPE can be used to fractionate a complex mixture of FAMEs into saturated, trans-monounsaturated, and cis-monounsaturated fatty acids prior to GC analysis, simplifying the resulting chromatogram.
-
Mechanism: The separation relies on the formation of polar complexes between silver ions and the double bonds of the unsaturated FAMEs. Cis double bonds form stronger complexes and are therefore more strongly retained than trans double bonds.
Quantitative Data Summary
The following table summarizes typical performance data for different chromatographic techniques used in the separation of long-chain fatty acid isomers. Note that specific values for hexacosenoic acid may vary depending on the exact experimental conditions.
| Technique | Column Type | Mobile/Carrier Phase (Typical) | Analyte Form | Retention Behavior | Typical Resolution (Rs) |
| GC-FID | Highly Polar (e.g., biscyanopropyl) | Helium/Hydrogen | FAME | cis isomer elutes after trans isomer | > 1.5 (with optimized conditions) |
| Ag-Ion HPLC | Silver-impregnated silica | Hexane/Acetonitrile | FAME or Free Acid | trans isomers elute faster than cis isomers.[5] | Baseline separation often achievable |
| RP-HPLC | C18 or C30 | Acetonitrile/Water/Methanol | FAME or Free Acid | Elution order depends on hydrophobicity; trans may elute slightly before cis. | Lower than Ag-Ion HPLC, highly method-dependent |
| SFC-MS | C18 or other packed columns | Supercritical CO₂ with modifier (e.g., Methanol) | Free Acid or FAME | Separation based on chain length and unsaturation. | Method-dependent, can be very high with modern UHPSFC.[10] |
Experimental Protocols
GC-FID Method for Hexacosenoic Acid FAME Isomers
This protocol outlines a general method for the analysis of hexacosenoic acid methyl esters.
a. Sample Preparation (Derivatization to FAMEs):
-
Extract lipids from the sample using a suitable solvent mixture (e.g., chloroform:methanol).
-
Saponify the glycerides by refluxing with methanolic sodium hydroxide.[3]
-
Esterify the resulting fatty acid salts using a reagent like boron trifluoride in methanol (BF₃-methanol).[3]
-
Extract the FAMEs with a nonpolar solvent such as heptane or hexane.[3]
-
Wash the extract to remove residual reagents and dry over anhydrous sodium sulfate.
-
Adjust the final concentration for GC analysis.
b. GC-FID Conditions:
-
Column: Highly polar capillary column (e.g., Agilent HP-88, Supelco SP-2560, or similar biscyanopropyl siloxane phase; 100 m x 0.25 mm ID, 0.2 µm film thickness).[13]
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector: Split/splitless injector at 250°C. Cold on-column or PTV injection is preferred to avoid discrimination of high-boiling point compounds.[2]
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at 4°C/minute.
-
Hold at 240°C for 20 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 260-300°C.[13]
Silver Ion HPLC (Ag-Ion HPLC) Method
This protocol is suitable for the separation of cis and trans FAMEs.
a. Sample Preparation:
-
Prepare FAMEs as described in the GC protocol.
-
Dissolve the FAME mixture in the initial mobile phase solvent.
b. HPLC Conditions:
-
Column: Commercially available silver ion column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase: An isocratic or gradient system of acetonitrile in hexane is commonly used.[4] A typical starting point could be 0.1% acetonitrile in hexane.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a low temperature (e.g., 20°C) to enhance interaction with the stationary phase.
-
Detection: UV detector at a low wavelength (e.g., 205-215 nm) for non-derivatized FAMEs. If FAMEs are derivatized with a UV-active group (e.g., phenacyl esters), detection can be done at a higher wavelength (e.g., 254 nm).[1]
Visualizations
Caption: Workflow for method development and troubleshooting in separating hexacosenoic acid isomers.
Caption: Logical troubleshooting steps for resolving co-eluting cis/trans hexacosenoic acid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. Separation of cis and trans unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography [periodicos.capes.gov.br]
- 5. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of cis-17-Hexacosenoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of cis-17-hexacosenoic acid and other very long-chain fatty acids (VLCFAs) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the analysis of this compound, this can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.
Q2: What are the primary sources of matrix effects in biological samples for VLCFA analysis?
A2: In biological matrices such as plasma, serum, and tissue homogenates, the main contributors to matrix effects are phospholipids, salts, and proteins. Phospholipids are particularly problematic as they are abundant and can co-extract with fatty acids, often eluting in the same chromatographic region and causing significant ion suppression.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip in the baseline signal at the retention time of the analyte indicates ion suppression.
-
Post-Extraction Spiking: This quantitative approach involves comparing the peak area of this compound in a neat solvent to the peak area of the analyte spiked into a pre-extracted blank matrix sample at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.
Q4: What is the most effective strategy for minimizing matrix effects in this compound analysis?
A4: A multi-faceted approach is typically the most effective. This includes:
-
Efficient Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, especially phospholipids.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from the regions where major matrix components elute.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated this compound, will experience similar matrix effects as the analyte. By using the ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be largely compensated.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results | Variable matrix effects between samples. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for quantification.[1] 2. Improve the sample cleanup procedure to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are recommended.[2] 3. Optimize chromatographic conditions to better separate the analyte from suppression zones. |
| Low analyte signal (ion suppression) | Co-elution of phospholipids or other matrix components. | 1. Implement a phospholipid removal step. This can be achieved using specialized SPE cartridges or plates. 2. Perform a liquid-liquid extraction (LLE) to partition the analyte away from more polar interfering substances. 3. Modify the LC gradient to shift the elution of this compound away from the elution region of phospholipids. |
| Inconsistent recovery | Inefficient sample preparation. | 1. Ensure complete protein precipitation if this step is used. 2. Optimize the choice of solvents and pH for LLE to ensure efficient partitioning of this compound. 3. For SPE, systematically optimize the conditioning, loading, washing, and elution steps to maximize analyte recovery while minimizing matrix components.[2] |
| High background noise | Contamination from sample matrix or sample preparation reagents. | 1. Use high-purity solvents and reagents. 2. Incorporate additional washing steps in the SPE protocol. 3. Ensure the LC-MS system is clean and properly maintained. |
Quantitative Data on Matrix Effect Reduction
The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major source of matrix effects in lipid analysis. While specific data for this compound is limited, these results for phospholipids are highly relevant.
| Sample Preparation Technique | Matrix | Analyte Class | Reduction in Matrix Effects / Analyte Recovery |
| Protein Precipitation (PPT) | Plasma | General | Can result in significant ion suppression due to the presence of residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | Plasma | General | Generally provides cleaner extracts than PPT, leading to reduced matrix effects. |
| Solid-Phase Extraction (SPE) | Plasma | Lipids | Can provide high analyte recovery (>70% for most lipid classes) and good reproducibility (<11% RSD).[3] |
| Phospholipid Removal Plates (e.g., Microlute™ PLR) | Plasma | General | Can remove over 99% of phospholipids with analyte recoveries typically above 90%.[4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Very Long-Chain Fatty Acids from Plasma
This protocol is adapted from established methods for the extraction of fatty acids from biological fluids.[5]
Materials:
-
Plasma sample
-
Internal standard solution (e.g., deuterated this compound)
-
Methanol
-
Hexane
-
Aminopropyl-bonded silica SPE cartridges
-
Chloroform/Isopropanol (2:1, v/v)
-
Nitrogen gas for evaporation
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Hydrolysis (Optional but Recommended): To release esterified fatty acids, perform alkaline hydrolysis by adding 100 µL of 0.3 M KOH in 80% methanol and incubating at 80°C for 30 minutes.[6] Neutralize with an appropriate acid.
-
Lipid Extraction: Perform a liquid-liquid extraction by adding a suitable solvent like a hexane/isopropanol mixture. Vortex and centrifuge to separate the layers. Collect the organic layer containing the lipids.[6]
-
SPE Column Conditioning: Condition the aminopropyl SPE cartridge with 2 mL of hexane.
-
Sample Loading: Evaporate the organic extract from step 3 to dryness under a stream of nitrogen and reconstitute in a small volume of hexane. Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of hexane to remove non-polar interferences.
-
Elution: Elute the fatty acids with 2 mL of chloroform/isopropanol (2:1, v/v).
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Total Fatty Acids from Plasma
This protocol is a common method for extracting total lipids, including very long-chain fatty acids.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., deuterated this compound)
-
Hexane/Isopropanol (3:2, v/v)
-
Nitrogen gas for evaporation
-
Reconstitution solvent
Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass tube, add the internal standard solution.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of hexane/isopropanol (3:2, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases and pellet the precipitated protein.
-
Collection: Carefully transfer the upper organic layer containing the lipids to a new clean tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Logic of Matrix Effect Mitigation.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
Technical Support Center: cis-17-Hexacosenoic Acid Standards
This technical support center provides guidance on the proper storage, handling, and analysis of cis-17-hexacosenoic acid standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
For long-term stability, it is recommended to store this compound standards at -20°C or lower. Some sources suggest that for maximum stability, especially for extended periods, storage at -70°C is optimal.[1]
Q2: In what form should I store the standard?
This compound, being an unsaturated fatty acid, is more stable when stored as a solution in a suitable organic solvent rather than as a dry powder.[2] Storing it in solution under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidation.[2]
Q3: What are the best solvents for dissolving and storing this compound standards?
Commonly used solvents for long-chain fatty acids include hexane, chloroform, ethanol, and isopropanol. The choice of solvent may depend on the subsequent analytical application. For very long-chain fatty acids like this compound, solubility can be a concern, and a solvent mixture like chloroform:methanol (2:1, v/v) might be necessary to ensure complete dissolution.
Q4: How can I prevent the degradation of my this compound standard?
The primary degradation pathway for unsaturated fatty acids is oxidation.[3] To prevent this, it is crucial to:
-
Store at low temperatures (-20°C or below).
-
Store in a tightly sealed container, preferably under an inert gas.
-
Minimize exposure to light and air.
-
Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent.
Q5: Do I need to derivatize this compound for analysis?
For gas chromatography (GC) analysis, derivatization to its fatty acid methyl ester (FAME) is essential.[4][5][6] This increases the volatility and reduces the polarity of the molecule, leading to better chromatographic performance and preventing issues like peak tailing.[4][5]
Troubleshooting Guides
Issue 1: Poor Solubility of the Standard
Symptom: The this compound standard does not fully dissolve in the chosen solvent, even at low concentrations.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | Very long-chain fatty acids have limited solubility in some common organic solvents. Try a more nonpolar solvent or a solvent mixture. A 2:1 mixture of chloroform:methanol is often effective for dissolving lipids. |
| Low Temperature | Solubility decreases at lower temperatures. Gently warm the solution in a water bath to aid dissolution. Ensure the solvent does not evaporate. |
| High Concentration | The concentration of the standard may be too high for the chosen solvent. Prepare a more dilute stock solution. |
Issue 2: Unexpected Peaks in the Chromatogram
Symptom: Additional, unidentified peaks appear during GC analysis of the standard.
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation Products | The standard may have oxidized due to improper storage. This can lead to the formation of hydroperoxides and other degradation products. Assess the peroxide value of the standard (see Experimental Protocols). If oxidized, a new standard should be used. |
| Contamination | The solvent, glassware, or GC system may be contaminated. Run a solvent blank to check for contaminants. Ensure all glassware is thoroughly cleaned. |
| Incomplete Derivatization | Residual underivatized fatty acid can appear as a broad, tailing peak or may not elute properly. Optimize the derivatization protocol (see Experimental Protocols). |
Issue 3: Peak Tailing in Gas Chromatography (GC)
Symptom: The chromatographic peak for the this compound methyl ester is asymmetrical with a pronounced trailing edge.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | Free carboxyl groups can interact with active sites in the GC system, causing peak tailing.[4] Ensure the derivatization reaction has gone to completion. |
| Active Sites in the GC System | The injector liner, column, or detector may have active sites. Use a deactivated liner and a high-quality capillary column. Silylating the liner can also help. |
| Column Contamination | Non-volatile residues on the column can lead to peak distortion.[4] Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column. |
| Improper Column Installation | An incorrectly installed column can create dead volume, leading to peak tailing.[4] Ensure the column is installed at the correct depth in the injector and detector. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Standards
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Minimizes oxidation and enzymatic degradation. |
| Form | In a suitable organic solvent | Enhances stability compared to the solid form.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen.[2] |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and prevents leaching of plasticizers. |
| Solvent | Hexane, Chloroform, or Chloroform:Methanol (2:1) | Ensures complete dissolution and stability. |
| Additives | Antioxidant (e.g., 0.01% BHT) | Inhibits free radical chain reactions that cause oxidation. |
Table 2: Estimated Stability of this compound Standard under Recommended Storage Conditions (-20°C in Solvent with Antioxidant)
| Time | Estimated Purity | Potential Degradation Products |
| 1 month | >99% | Minimal |
| 6 months | >98% | Trace hydroperoxides |
| 1 year | >97% | Hydroperoxides, aldehydes |
| 2 years | >95% | Hydroperoxides, aldehydes, shorter-chain fatty acids |
Note: This data is an estimation based on the stability of other very long-chain monounsaturated fatty acids. Actual stability may vary. It is recommended to periodically check the purity of the standard.
Experimental Protocols
Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME) for GC Analysis
This protocol describes the conversion of this compound to its methyl ester using boron trifluoride-methanol.[5]
Materials:
-
This compound standard
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Water bath or heating block
Procedure:
-
Accurately weigh approximately 1-5 mg of the cis-17-hexacsenoic acid standard into a glass reaction vial.
-
Add 2 mL of BF3-methanol solution to the vial.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAME into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The hexane solution containing the FAME is now ready for GC analysis.
Protocol 2: Assessment of Oxidation by Peroxide Value (PV) Determination
This protocol is a common method to quantify the initial stages of lipid oxidation.[7]
Materials:
-
This compound standard
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na2S2O3) solution (0.01 N)
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 1 g of the this compound standard into an Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N Na2S2O3 solution with constant swirling until the yellow color almost disappears.
-
Add 1-2 mL of starch indicator solution, which will turn the solution blue.
-
Continue the titration dropwise until the blue color just disappears.
-
Record the volume of Na2S2O3 solution used.
-
Perform a blank titration using the same procedure without the sample.
-
Calculate the Peroxide Value (meq/kg) using the following formula: PV = ((S - B) * N * 1000) / W Where:
-
S = volume of Na2S2O3 for the sample (mL)
-
B = volume of Na2S2O3 for the blank (mL)
-
N = normality of the Na2S2O3 solution
-
W = weight of the sample (g)
-
Mandatory Visualization
References
- 1. vliz.be [vliz.be]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Metabolism of very long-chain monounsaturated fatty acids (22:1) and the adaptation to their presence in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. labtorg.kz [labtorg.kz]
- 7. iitg.ac.in [iitg.ac.in]
calibration curve issues for long-chain fatty acid analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in long-chain fatty acid (LCFA) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Calibration Curve Linearity
Q1: My calibration curve for LCFA analysis is not linear (R² < 0.99). What are the common causes and how can I fix it?
A1: Poor linearity is a frequent issue in LCFA analysis and can stem from multiple sources, including problems with standard preparation, instrument conditions, or the inherent properties of the analytes themselves. A coefficient of determination (R²) value below 0.99 often indicates a problem that needs to be addressed.[1]
Troubleshooting Steps:
-
Re-prepare Calibration Standards: Errors in serial dilutions are a common source of non-linearity.[2] Prepare a fresh set of standards, paying close attention to accurate pipetting and using high-purity solvents. It can be beneficial to have a different analyst prepare a second set to rule out user-specific errors.[2]
-
Assess Analyte Stability: LCFAs, particularly polyunsaturated fatty acids (PUFAs), can be susceptible to oxidation.[2] This degradation can alter the concentration of your standards over time. It is best practice to prepare fresh standards for each analytical run. If storage is necessary, keep them under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.[2]
-
Check for Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the curve. If you suspect detector saturation, dilute your highest concentration standards and re-run the analysis. The linear range of most analytical instruments is limited, so it's crucial to determine this during method validation.[3]
-
Investigate the Injection System: For Gas Chromatography (GC) analysis, active sites in the injector liner or packing material can adsorb the analyte, especially at low concentrations, causing peak tailing and a non-linear response.[2] Using a deactivated liner can help mitigate this issue.[2] For both GC and Liquid Chromatography (LC), ensure the autosampler is functioning correctly to provide consistent injection volumes.[2]
-
Consider a Different Regression Model: If the above steps do not resolve the issue, your data may not fit a linear model. In such cases, a quadratic regression model might provide a better fit.[3] However, it is essential to understand the reason for the non-linearity before resorting to a different model.
Section 2: Sensitivity and Detection Limits
Q2: I am experiencing low sensitivity for my LCFAs, resulting in a high limit of detection (LOD) and limit of quantification (LOQ). How can I improve my signal intensity?
A2: Low sensitivity in LCFA analysis can be a significant hurdle, especially when dealing with low-abundance species. This issue can often be traced back to sample preparation, ionization efficiency in the mass spectrometer, or the choice of analytical platform.
Troubleshooting Steps:
-
Optimize Sample Preparation: Effective sample preparation is crucial for reliable LCFA analysis and includes lipid extraction, fractionation, and derivatization.[4]
-
Extraction: A common and effective method for extracting FFAs from biological matrices is using a dichloromethane and methanol (2:1) mixture, which also aids in protein precipitation.[5]
-
Derivatization: LCFAs often exhibit poor ionization efficiency in mass spectrometry.[6][7] Derivatization can significantly improve sensitivity.[8] For GC-MS analysis, converting FAs into their corresponding fatty acid methyl esters (FAMEs) is a classic approach.[8] For LC-MS, various derivatization reagents are available to enhance ionization efficiency.[8]
-
-
Enhance Ionization Efficiency (LC-MS):
-
While LCFAs can be analyzed in negative ion mode, this can sometimes result in limited sensitivity.[8] Derivatization to allow for analysis in positive ion mode can be a more effective approach.[8]
-
Mobile phase additives can also improve ionization. For example, ammonium acetate can be used to enhance the negative electrospray ionization (ESI) response.[5]
-
-
Select the Appropriate Analytical Platform: Different analytical techniques offer varying levels of sensitivity. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity, with detection in the sub-ng/mL range, making it ideal for clinical biomarker validation.[4]
Section 3: Matrix Effects and Internal Standards
Q3: My results are inconsistent, and I suspect matrix effects are interfering with my analysis. How can I identify and mitigate these effects?
A3: Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, are a common challenge in complex biological samples.[9][10] These effects can lead to ion suppression or enhancement in the mass spectrometer, causing inaccurate quantification.[10]
Troubleshooting Steps:
-
Use Matrix-Matched Calibration Curves: To compensate for matrix effects, prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[2] This helps to ensure that the standards and samples are affected by the matrix in the same way.
-
Employ Stable Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects and variability in sample preparation is to use a stable isotope-labeled internal standard (IS) for each analyte.[11][12] These internal standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer.
-
Optimize Chromatographic Separation: Good chromatographic separation can help to resolve the analytes of interest from interfering matrix components.[4] Adjusting the mobile phase gradient or using a different column may be necessary.
-
Evaluate Extraction Efficiency: Poor extraction efficiency can contribute to variability. It's important to validate your extraction method to ensure that you are consistently recovering your analytes from the sample matrix.[10]
Q4: I am using an internal standard, but my quality control (QC) samples are still failing even though my calibration curve is linear. What could be the problem?
A4: This is a common and frustrating issue that often points to a disconnect between how the calibration standards and the QC samples are being affected by the experimental procedure.
Troubleshooting Steps:
-
Verify QC Sample Preparation: Ensure that the QC samples are prepared from a separate stock solution than the calibration standards to verify the accuracy of the primary stock.[13]
-
Investigate the Internal Standard Response: Check the internal standard peak areas in both the calibration standards and the QC samples. If the IS response is significantly different between the two, it could indicate a matrix effect in the QC samples that is not present in the standards.[13]
-
Assess the Suitability of the Internal Standard: The chosen internal standard should closely mimic the behavior of the analyte throughout the entire analytical process, including extraction and ionization.[11][12] If the IS and analyte behave differently, the IS will not effectively correct for variations. An isotopically labeled version of the analyte is the ideal internal standard.[11][13]
-
Consider Matrix Effects in QC Samples: If your calibration standards are prepared in a clean solvent but your QC samples are in a biological matrix, you are likely observing matrix effects.[13] Prepare matrix-matched calibration standards to resolve this discrepancy.
Quantitative Data Summary
For a robust LCFA analysis method, the following parameters are generally considered acceptable:
| Parameter | Recommended Value | Reference |
| **Linearity (R²) ** | ≥ 0.995 | [14] |
| Accuracy | 80-120% | [14][15][16] |
| Inter-run Precision (%CV) | < 15% | [14][15][16] |
| Intra-run Precision (%CV) | < 15% | [14][15][16] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution: Accurately weigh a known amount of the LCFA standard and dissolve it in a high-purity solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) to create a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Stock Solution: Perform a serial dilution of the primary stock solution to create a working stock solution of a lower concentration (e.g., 100 µg/mL).[2]
-
Calibration Curve Standards: Prepare a series of at least five calibration standards by serially diluting the working stock solution. The concentration range should bracket the expected concentration of the LCFAs in your samples.
-
Internal Standard: If using an internal standard, add a constant, known amount to each calibration standard and sample.[17][18][19]
-
Storage: Prepare standards fresh before each analysis. If storage is necessary, store them in amber vials under an inert atmosphere at ≤ 4°C.[2]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline and may need to be optimized for your specific matrix and analytes.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue) and store them at -80°C until analysis.
-
Homogenization (for tissue samples): Homogenize the tissue in a suitable buffer.
-
Extraction:
-
To a known volume of sample (e.g., 100 µL of plasma or homogenized tissue), add the internal standard solution.
-
Add a protein precipitation and extraction solvent, such as a mixture of dichloromethane and methanol (2:1 v/v).[5]
-
Vortex thoroughly and centrifuge to pellet the precipitated proteins.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant (containing the lipids) to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent that is compatible with your LC mobile phase.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting poor linearity in LCFA calibration curves.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. feb.kuleuven.be [feb.kuleuven.be]
- 4. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 16. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. researchgate.net [researchgate.net]
- 19. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
Technical Support Center: Optimizing Derivatization of cis-17-Hexacosenoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of cis-17-hexacosenoic acid for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Derivatization Reactions
Researchers may encounter several issues during the derivatization of this compound. This guide addresses common problems, their potential causes, and recommended solutions.
Issue 1: Low or No Yield of the Derivatized Product
| Potential Cause | Recommended Solution |
| Presence of Water | Moisture can significantly hinder esterification and silylation reactions. Ensure all glassware is oven-dried and cooled under a desiccant. Use anhydrous solvents and reagents. Consider adding a water scavenger like 2,2-dimethoxypropane to the reaction mixture.[1] |
| Incomplete Reaction | Optimize reaction time and temperature. For methyl esterification with BF3-methanol, a reaction time of 5-10 minutes at 60°C is often sufficient, but for very long-chain fatty acids, longer times may be necessary.[1][2] To determine the optimal time, analyze aliquots at different intervals until the product peak area no longer increases.[2] |
| Reagent Degradation | Use fresh, high-quality derivatization reagents. Store reagents according to the manufacturer's instructions, as some are susceptible to degradation.[2] |
| Insufficient Reagent | Ensure a sufficient molar excess of the derivatization reagent is used. For BF3-methanol, a significant excess is typically employed.[3] |
| Sample Loss During Workup | Very long-chain fatty acid derivatives can be challenging to extract. Ensure proper phase separation during liquid-liquid extraction. Adding a saturated NaCl solution can help force the nonpolar derivatives into the organic phase. |
Issue 2: Presence of Unwanted Side-Products
| Potential Cause | Recommended Solution |
| Reaction with the Double Bond (BF3-Methanol) | Boron trifluoride-methanol can react with the double bond in unsaturated fatty acids, leading to the formation of methoxy artifacts.[4] Using a milder catalyst like HCl-methanol or a different derivatization method such as silylation can mitigate this issue. |
| Degradation of the Analyte | High reaction temperatures can lead to the degradation of this compound. Use the mildest effective reaction conditions. For example, esterification with acetyl-chloride and methanol at room temperature can prevent cis/trans isomerization.[5] |
| Contaminated Reagents or Glassware | Ensure all reagents, solvents, and glassware are free from contaminants that could lead to side reactions. |
Issue 3: Poor Chromatographic Peak Shape (Tailing)
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Tailing peaks can be a sign of underivatized fatty acid interacting with the GC column. Re-optimize the derivatization procedure to ensure complete conversion. |
| Active Sites in the GC System | The GC inlet liner and the front of the analytical column can have active sites that interact with the analyte. Use a deactivated inlet liner and consider silylating the liner. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for derivatizing this compound for GC-MS analysis?
A1: The most common and generally effective method is esterification to form the fatty acid methyl ester (FAME). This is typically achieved using reagents like 14% boron trifluoride in methanol (BF3-methanol) or 5% methanolic HCl.[6] Silylation to form a trimethylsilyl (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another excellent option, especially if you want to avoid the potentially harsh conditions of acid-catalyzed esterification.[3]
Q2: How can I be sure my derivatization reaction has gone to completion?
A2: The best way to confirm complete derivatization is to perform a time-course study.[2] Analyze aliquots of your reaction mixture at different time points (e.g., 15, 30, 60, and 90 minutes). Plot the peak area of your derivatized product against time. The reaction is complete when the peak area no longer increases.[2]
Q3: I am seeing extraneous peaks in my chromatogram. What could they be?
A3: Extraneous peaks can arise from several sources. They could be contaminants from your sample, solvents, or glassware. Running a reagent blank (all components except your sample) is crucial to identify these.[2] If you are using BF3-methanol with an unsaturated fatty acid, you may be seeing methoxy artifacts resulting from a reaction with the double bond.[4]
Q4: Can I use the same derivatization method for both saturated and unsaturated very long-chain fatty acids?
A4: Generally, yes. However, methods employing harsh acidic conditions, such as those with BF3-methanol at high temperatures, can cause alterations to the double bonds in unsaturated fatty acids.[4] For mixtures of saturated and unsaturated VLCFAs, or if you are concerned about preserving the double bond integrity, a milder method like silylation or esterification with methanolic HCl under controlled conditions is recommended.
Data Presentation: Comparison of Derivatization Methods
While specific quantitative yield data for this compound is limited in the literature, the following table provides a comparison of common derivatization methods for very long-chain fatty acids (VLCFAs) and other unsaturated fatty acids, which can serve as a guide for expected performance.
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Advantages | Disadvantages | Representative Yields (for analogous compounds) |
| Methyl Esterification | 14% BF3 in Methanol | 60°C for 10-60 min[1][3] | Fast and effective for a wide range of fatty acids. | Can cause side reactions with double bonds. Reagent is toxic. | >95% for various fatty acids.[7] |
| Methyl Esterification | 5% HCl in Methanol | 80-100°C for 60 min | Milder than BF3, fewer side reactions with unsaturated fatty acids. | Slower reaction times compared to BF3-methanol. | Complete conversion for forage lipids.[6] |
| Silylation | BSTFA + 1% TMCS | 60°C for 60 min[3] | Milder conditions, also derivatizes other functional groups (e.g., hydroxyls). | Reagents are highly sensitive to moisture. | Quantitative for many analytes. |
Experimental Protocols
Protocol 1: Methyl Esterification using BF3-Methanol
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.
-
Reagent Addition: Add 1 mL of 14% boron trifluoride (BF3) in methanol to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl ester to a clean vial for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This protocol is for the formation of a trimethylsilyl (TMS) ester.
-
Sample Preparation: Place the dried lipid extract or 1-5 mg of this compound in a reaction vial.
-
Reagent Addition: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial securely and heat at 60°C for 60 minutes.
-
Analysis: After cooling, the sample is ready for direct injection into the GC-MS.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for low product yield.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to GC-MS and LC-MS for the Analysis of cis-17-Hexacosenoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification and identification of long-chain fatty acids such as cis-17-hexacosenoic acid are critical. The two most powerful and prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal method for your research needs.
At a Glance: Key Performance Characteristics
The choice between GC-MS and LC-MS for this compound analysis hinges on several factors, including sample complexity, required sensitivity, and the need for structural elucidation. While both techniques are robust, they possess distinct advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with the stationary phase. |
| Sample Volatility | Requires derivatization to increase the volatility of fatty acids.[1] | Suitable for non-volatile and thermally labile compounds without derivatization.[2][3] |
| Derivatization | Mandatory for fatty acids, typically to fatty acid methyl esters (FAMEs).[1] | Often optional, but can be used to improve ionization efficiency and sensitivity.[4][5] |
| Separation Efficiency | Generally offers superior separation for volatile compounds due to faster diffusion in the gas phase.[2] | Provides high-resolution separation for a wide range of compounds, including isomers. |
| Sensitivity | Good sensitivity, with detection limits typically in the picogram range. | High sensitivity, often reaching femtogram levels, making it ideal for trace analysis.[2] |
| Selectivity | Provides good selectivity and detailed structural information through electron impact ionization fragmentation patterns.[1] | High selectivity, especially with tandem MS (MS/MS), allowing for targeted analysis in complex matrices.[6] |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS with electrospray ionization. | Can be prone to ion suppression or enhancement from co-eluting matrix components. |
| Instrumentation | Mature and widely available technology. | Rapidly evolving with a wide range of ionization sources and mass analyzers. |
Experimental Workflows
The analytical workflow for both GC-MS and LC-MS involves several key steps from sample preparation to data analysis. The following diagram illustrates a typical workflow for the analysis of this compound using both techniques.
Detailed Experimental Protocols
Below are representative protocols for the analysis of very-long-chain fatty acids (VLCFAs) like this compound using both GC-MS and LC-MS.
GC-MS Protocol: Fatty Acid Methyl Ester (FAME) Analysis
This protocol is a common method for the quantification of total fatty acids.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, plasma).
-
Perform a lipid extraction using a modified Bligh and Dyer method.[7]
-
To the sample, add a solution of ice-cold methanol and dichloromethane.
-
Vortex thoroughly and then add dichloromethane and water to induce phase separation.
-
Centrifuge the mixture and collect the lower organic layer containing the lipids. Repeat the extraction for better recovery.
-
Dry the combined organic extracts under a stream of nitrogen.
-
-
Saponification and Derivatization (Transesterification):
-
To the dried lipid extract, add a methanolic sodium hydroxide solution and heat to saponify the lipids into free fatty acids.
-
Add a reagent like boron trifluoride-methanol or methanolic HCl and heat to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).[1]
-
After cooling, add water and hexane to extract the FAMEs into the hexane layer.
-
Collect the hexane layer and dry it before reconstituting in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane column).
-
Injection: Inject 1 µL of the FAMEs solution in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 240°C.
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) for targeted quantification.
-
LC-MS/MS Protocol for Very-Long-Chain Fatty Acid Analysis
This protocol is advantageous for its high sensitivity and ability to analyze fatty acids without derivatization.[8]
-
Lipid Extraction:
-
Follow a similar lipid extraction procedure as described for the GC-MS protocol to isolate the total lipids from the biological sample. For the analysis of free fatty acids, the saponification step is omitted.
-
-
Sample Preparation for LC-MS:
-
Dry the lipid extract under nitrogen.
-
Reconstitute the sample in a solvent compatible with the reverse-phase chromatography, such as a mixture of methanol, isopropanol, and water.
-
-
LC-MS/MS Analysis:
-
LC Column: Employ a C8 or C18 reversed-phase column for the separation of long-chain fatty acids.[9]
-
Mobile Phase: Use a gradient elution with a mobile phase system consisting of, for example, water and methanol with an ion-pairing agent like tributylamine or a small amount of weak acid like formic acid to improve peak shape and ionization.[9]
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
-
MS Detection:
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode for fatty acid analysis.
-
Operate the mass spectrometer in tandem MS (MS/MS) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Define the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and a specific product ion for quantification.
-
-
Choosing the Right Technique: A Decision Guide
The selection of GC-MS versus LC-MS should be guided by the specific requirements of your study. The following diagram outlines key decision-making factors.
Concluding Remarks
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound.
GC-MS is a well-established and robust method that provides excellent structural information, especially when using electron impact ionization.[1] However, the mandatory derivatization step adds to the sample preparation time and can introduce variability.
LC-MS , particularly LC-MS/MS, offers superior sensitivity and the flexibility to analyze the native fatty acid without derivatization, which is a significant advantage for thermally labile compounds and for simplifying sample preparation.[8][10] This makes it exceptionally well-suited for the analysis of very-long-chain fatty acids in complex biological matrices where high sensitivity is paramount.[9]
Ultimately, the choice of technique will depend on the specific goals of the analysis, the available instrumentation, and the nature of the samples being investigated. For targeted, high-sensitivity quantification of this compound in complex biological samples, LC-MS/MS is often the preferred method. For broader fatty acid profiling where high-resolution separation of various fatty acid isomers is needed and derivatization is an acceptable part of the workflow, GC-MS remains a highly valuable tool.
References
- 1. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
Validating Very Long-Chain Fatty Acids as Disease Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable and sensitive biomarkers is paramount for early disease detection, patient stratification, and monitoring therapeutic efficacy. Very long-chain fatty acids (VLCFAs), lipids with acyl chains of 22 carbons or more, are emerging as a class of molecules with significant potential as disease biomarkers. This guide provides a comparative overview of the validation of VLCFAs, with a focus on hexacosanoic acid (C26:0), as a biomarker for coronary artery disease and dementia, and contrasts its performance with established and alternative biomarkers. While direct evidence for cis-17-hexacsenoic acid as a specific disease biomarker is currently limited, this guide will also discuss its potential within the broader context of VLCFA analysis and the methodologies for its future validation.
Performance of Hexacosanoic Acid (C26:0) as a Biomarker
Hexacosanoic acid (C26:0), a saturated VLCFA, has been investigated as a potential biomarker in two major disease areas: coronary artery disease and dementia.
Coronary Artery Disease (CAD)
Elevated levels of C26:0 have been associated with an increased risk of coronary artery disease. Studies have shown a significant difference in the whole blood concentrations of this VLCFA between CAD patients and healthy controls.
| Biomarker | Patient Group | Control Group | p-value | Reference |
| Hexacosanoic Acid (C26:0) | 2.42 ± 0.32 µg/mL | 2.27 ± 0.24 µg/mL | 0.01 | [1] |
Furthermore, a positive correlation has been observed between C26:0 levels and established cardiovascular risk factors, including body mass index (BMI), triglyceride levels, and hypertension[1].
Dementia
In the context of neurodegenerative diseases, hexacosanoic acid has demonstrated high diagnostic accuracy in distinguishing demented patients from healthy elderly individuals.
| Biomarker | Sample Type | Sensitivity | Specificity | Threshold | Area Under the Curve (AUC) | Reference |
| Hexacosanoic Acid (C26:0) | Red Blood Cells | 97.9% | 98.7% | 4.16 µM | 0.999 | [2] |
| Hexacosanoic Acid (C26:0) | Plasma | 98.8% | 98.4% | 2.80 µM | 0.993 | [2] |
These findings suggest that C26:0 holds promise as a robust biomarker for dementia, with excellent sensitivity and specificity.
Comparison with Alternative Biomarkers
The utility of a novel biomarker is best assessed by comparing its performance against current standards and other emerging markers.
Coronary Artery Disease: C26:0 vs. Alternative Biomarkers
| Biomarker | Type | Key Performance Metric(s) | Disease Association | Reference(s) |
| Hexacosanoic Acid (C26:0) | Very Long-Chain Fatty Acid | Significantly higher levels in CAD patients (p=0.01). | Associated with increased risk of CAD. | [1] |
| C-reactive protein (CRP) | Inflammatory Marker | Low risk: <1.0 mg/L; Average risk: 1.0-3.0 mg/L; High risk: >3.0 mg/L. | Higher levels are associated with an increased risk of cardiovascular events. | [3][4] |
| Lipoprotein(a) [Lp(a)] | Lipoprotein | Levels ≥30–50 mg/dL are associated with a ~60% increased risk of coronary artery calcification (OR 1.58). | Causal risk factor for atherosclerotic cardiovascular disease. | [2][5] |
Dementia: C26:0 vs. Alternative Biomarkers
| Biomarker | Type | Key Performance Metric(s) | Disease Association | Reference(s) |
| Hexacosanoic Acid (C26:0) | Very Long-Chain Fatty Acid | Sensitivity: 97.9-98.8%; Specificity: 98.4-98.7% | Altered fatty acid metabolism and potential peroxisomal dysfunction in dementia. | [2] |
| Plasma p-tau217 | Phosphorylated Tau Protein | Sensitivity: 82-95%; Specificity: 83-95% for detecting Alzheimer's pathology. | A core biomarker for Alzheimer's disease pathology. | [6][7] |
| Plasma Aβ42/40 Ratio | Amyloid-beta Peptides | AUC: 0.949-0.968 for distinguishing amyloid PET positivity. | Reflects brain amyloid plaque deposition, a hallmark of Alzheimer's disease. | [8][9] |
| Neurofilament Light Chain (NfL) | Neuronal Cytoskeletal Protein | High sensitivity and specificity for differentiating neurodegenerative diseases from controls. | A general marker of neuroaxonal damage. | [10][11] |
Experimental Protocols
Accurate and reproducible quantification of VLCFAs is crucial for their validation as biomarkers. The following are generalized protocols for the analysis of fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
This method is a gold standard for the quantitative analysis of fatty acids, including VLCFAs.
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or serum, add a known amount of an appropriate internal standard (e.g., deuterated C26:0).
-
Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE).
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
-
Saponification and Derivatization:
-
The dried lipid extract is saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms.
-
The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.
-
-
GC-MS Analysis:
-
The FAMEs are reconstituted in a suitable solvent (e.g., hexane) and injected into the GC-MS system.
-
Separation of the FAMEs is achieved on a capillary column (e.g., a polar column like a BPX70).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification of specific fatty acids, including C26:0 and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using standards of the fatty acids of interest at known concentrations.
-
The concentration of each fatty acid in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipidomic Analysis
LC-MS offers a powerful platform for the comprehensive analysis of lipids, including VLCFAs, within a complex biological sample.
-
Sample Preparation and Lipid Extraction:
-
Similar to the GC-MS protocol, a known amount of internal standard is added to the plasma or serum sample.
-
Lipid extraction is performed, often using a modified Folch or Bligh-Dyer method, or a single-phase extraction with a solvent mixture like methanol/chloroform/MTBE.[12]
-
-
LC Separation:
-
The lipid extract is reconstituted in an appropriate solvent and injected into the LC system.
-
Reversed-phase chromatography, often with a C18 or C30 column, is commonly used to separate lipids based on their hydrophobicity.[13]
-
A gradient elution with solvents such as water, acetonitrile, and isopropanol, often containing additives like ammonium formate or formic acid, is employed.
-
-
MS Analysis:
-
The eluent from the LC column is introduced into the mass spectrometer, typically an Orbitrap or time-of-flight (TOF) instrument, capable of high-resolution and accurate mass measurements.
-
Data can be acquired in both positive and negative ionization modes to detect a wider range of lipid species.
-
Tandem mass spectrometry (MS/MS) is used to fragment lipid ions for structural elucidation and confirmation of identity.
-
-
Data Analysis and Quantification:
-
Specialized software is used to process the raw LC-MS data, including peak picking, alignment, and identification of lipids based on their accurate mass and fragmentation patterns.
-
Quantification is typically relative, based on the peak area of the identified lipid, or can be absolute if appropriate standards are used.
-
Visualizations
Experimental Workflow for VLCFA Biomarker Validation
Caption: Workflow for validating VLCFAs as disease biomarkers.
Hypothetical Signaling Pathway Involving VLCFAs
Caption: Potential roles of VLCFAs in cellular signaling and disease.
Logical Relationship for Biomarker Comparison
References
- 1. Neurofilament Light Chain as a Biomarker of Global Cognition in Individuals With Possible Vascular Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein(a) and coronary artery disease: The need for universal screening – A case-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Reactive Protein: The Quintessential Marker of Systemic Inflammation in Coronary Artery Disease—Advancing toward Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-reactive protein test - Mayo Clinic [mayoclinic.org]
- 5. Predictive value of lipoprotein(a) in coronary artery calcification among asymptomatic cardiovascular disease subjects: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic accuracy of phosphorylated tau217 in detecting Alzheimer's disease pathology among cognitively impaired and unimpaired: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Performance of plasma Aβ42/40, measured using a fully automated immunoassay, across a broad patient population in identifying amyloid status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The diagnostic performance of neurofilament light chain in CSF and blood for Alzheimer's disease, frontotemporal dementia, and amyotrophic lateral sclerosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurofilament Light as a Dementia Biomarker [practicalneurology.com]
- 12. Frontiers | Role of Neurofilament Light Chain as a Potential Biomarker for Alzheimer's Disease: A Correlative Meta-Analysis [frontiersin.org]
- 13. Diagnostic accuracy of plasma p-tau217/Aβ42 for Alzheimer's disease in clinical and community cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-17-Hexacosenoic Acid Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of cis-17-hexacosenoic acid, also known as ximenic acid, across various species. This very-long-chain fatty acid (VLCFA) is gaining attention for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-aging effects.
This document summarizes the current knowledge on the distribution, physiological roles, and underlying molecular interactions of this compound. While data is most abundant for the plant kingdom, this guide also incorporates available information on its presence and effects in animal species.
Quantitative Distribution of this compound
This compound is predominantly found in the seed oils of specific plant families, with significant variations in concentration. Data on its natural occurrence in animals, marine life, and microorganisms is currently limited.
| Species Category | Species | Tissue/Source | Concentration (% of total fatty acids) | References |
| Plants | Ximenia americana (Tallow wood, Sour plum) | Seed Oil | 10.22 - 17% | |
| Santalum spicatum (Australian Sandalwood) | Seed Oil | 28 - 37% | [1] | |
| Santalum acuminatum (Quandong) | Seed Oil | 45 - 65% | [2] | |
| Santalum album (Indian Sandalwood) | Seed Oil | Present, but quantification varies | [3] | |
| Animals | Mus musculus (Mouse) | Liver, Adipose Tissue | Low levels detected after dietary supplementation with sandalwood seed oil | [4] |
| Mus musculus (Mouse) | Brain | Detected at very low levels after dietary supplementation | [4] | |
| Human Cell Lines | HepG2 (Human liver cancer cell line) | - | Not naturally present; used in studies to assess its effects | [5] |
Physiological Roles and Signaling Pathways
This compound exhibits a range of biological activities that are of significant interest to the scientific community. Its mechanisms of action appear to involve the modulation of key inflammatory and metabolic pathways.
Anti-Inflammatory Effects: Ximenynic acid has demonstrated potent anti-inflammatory properties. One of the primary mechanisms is believed to be its interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation.[6] By inhibiting the COX pathway, ximenynic acid can reduce the production of these pro-inflammatory molecules.
Regulation of Fatty Acid Metabolism: Studies on human liver cells (HepG2) have shown that ximenynic acid can down-regulate the expression of two key enzymes involved in fatty acid metabolism:
-
Fatty Acid Desaturase 2 (FADS2): An enzyme involved in the synthesis of polyunsaturated fatty acids.[5]
-
Stearoyl-CoA Desaturase (SCD): An enzyme that catalyzes the synthesis of monounsaturated fatty acids.[5]
This regulatory activity suggests that ximenynic acid could play a role in modulating cellular lipid composition and influencing related signaling cascades.
Other Potential Roles: Research also points towards potential anti-cancer and anti-aging properties of ximenynic acid, although the precise mechanisms are still under investigation.[7]
Visualizing the Molecular Interactions
The following diagram illustrates the known interactions of this compound with key enzymes in inflammatory and metabolic pathways.
Experimental Protocols
The analysis of this compound and other very-long-chain fatty acids typically involves extraction followed by chromatographic separation and detection.
Lipid Extraction and Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for preparing fatty acid methyl esters (FAMEs) from oil or tissue samples for GC-MS analysis.
Methodology:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v) according to the Folch method.
-
Saponification: The extracted lipids are saponified using a methanolic solution of potassium hydroxide (KOH) to hydrolyze the fatty acids from their glycerol backbone.
-
Methylation: The resulting free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by heating with a methylation agent like boron trifluoride (BF3) in methanol.
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent, typically hexane.
-
GC-MS Analysis: The hexane layer containing the FAMEs is injected into a gas chromatograph coupled with a mass spectrometer. The FAMEs are separated based on their boiling points and chain lengths on a capillary column and identified by their mass spectra. Quantification is achieved by comparing peak areas to those of known standards.
High-Performance Liquid Chromatography (HPLC) for Very-Long-Chain Fatty Acids
HPLC provides an alternative method for the analysis of fatty acids, particularly for separating isomers or when derivatization for GC is not desirable.
Methodology:
-
Sample Preparation: Lipids are extracted as described for GC-MS. Depending on the detection method, derivatization may be necessary to introduce a chromophore for UV detection (e.g., phenacyl esters). For methods like evaporative light scattering detection (ELSD) or mass spectrometry, derivatization may not be required.[8]
-
Chromatographic Separation: The extracted fatty acids are separated on a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water is typically used to resolve fatty acids of different chain lengths and polarities.[9]
-
Detection:
-
UV Detection: If derivatized with a UV-absorbing tag, detection is performed at the corresponding wavelength.
-
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and does not require derivatization.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer allows for sensitive and specific detection and identification of the fatty acids.
-
Conclusion
This compound is an intriguing very-long-chain fatty acid with demonstrated biological activities, particularly in the realm of inflammation and fatty acid metabolism. While its presence is well-documented in certain plant species, its distribution and physiological significance in a broader range of organisms remain an area for further investigation. The experimental protocols outlined provide a foundation for researchers to explore the presence and function of this and other VLCFAs in various biological systems. As research continues, a more complete picture of the comparative biology of this compound will undoubtedly emerge, potentially paving the way for new therapeutic applications.
References
- 1. Santalbic acid in the plant kingdom [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Ximenynic Acid Regulation of n-3 PUFA Content in Liver and Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
A Comparative Guide to the Cross-Validation of Analytical Methods for cis-17-Hexacosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantitative analysis of cis-17-hexacosenoic acid, a very-long-chain monounsaturated fatty acid. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from preclinical research to clinical drug development. This document outlines the performance characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in method selection and cross-validation.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the key validation parameters for the analysis of very-long-chain fatty acids, serving as a proxy for this compound, across different analytical platforms. These values are compiled from various studies and represent typical performance characteristics.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | GC-FID | GC-MS | LC-MS/MS |
| Linearity Range | 0.1 - 500 µg/mL | 1 pg - 10,000 pg on-column[1] | 50 - 1200 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | ≥ 0.9910[2][3] |
| Limit of Detection (LOD) | ~10 ng/mL | 0.05 pg on-column[2][3] | ~5 ng/mL[4] |
| Limit of Quantification (LOQ) | ~30 ng/mL | 0.15 pg on-column | ~15 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | GC-FID | GC-MS | LC-MS/MS |
| Accuracy (Recovery %) | 85 - 115% | 76 - 106%[5] | 85 - 115% |
| Intra-day Precision (%RSD) | < 5% | 2.5 - 13.2%[5] | < 15%[2] |
| Inter-day Precision (%RSD) | < 10% | 4.6 - 22.9%[5] | < 15%[2] |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for sample preparation and analysis are crucial for reproducibility and cross-validation. The following protocols are generalized representations of common procedures.
Sample Preparation: Lipid Extraction and Derivatization
A robust sample preparation protocol is fundamental for accurate fatty acid analysis.
a) Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture thoroughly and allow it to stand for at least 20 minutes to ensure complete lipid extraction.
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the sample to facilitate the separation of the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
b) Saponification (Hydrolysis of Esterified Fatty Acids)
-
Re-dissolve the dried lipid extract in a methanolic potassium hydroxide (KOH) solution.
-
Incubate the mixture at 60-80°C for 1-2 hours to hydrolyze the ester linkages and release the free fatty acids.
-
Acidify the solution with an appropriate acid (e.g., HCl) to protonate the fatty acids.
c) Derivatization for GC Analysis (Formation of Fatty Acid Methyl Esters - FAMEs)
-
Add a methylating agent, such as boron trifluoride (BF₃) in methanol or methanolic HCl, to the free fatty acid sample.
-
Heat the mixture at 60-100°C for a specified time (typically 5-30 minutes) to convert the fatty acids to their more volatile methyl esters.
-
Extract the FAMEs with a non-polar solvent like hexane.
-
Wash the hexane layer with water to remove any residual acid or methanol.
-
Dry the hexane extract over anhydrous sodium sulfate and concentrate it for GC analysis.
d) Derivatization for LC-MS/MS Analysis (Optional but can improve ionization)
While direct analysis of free fatty acids is possible, derivatization can enhance sensitivity.
-
React the extracted fatty acids with a derivatizing agent such as 2-picolylamine to introduce a readily ionizable group.
-
Follow the specific reaction conditions recommended for the chosen derivatizing agent.
-
Dry down the derivatized sample and reconstitute it in a solvent compatible with the LC mobile phase.
Analytical Methods
a) Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Principle: FAMEs are separated based on their boiling points and polarity on a capillary column. The eluting compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.
-
Typical GC Conditions:
-
Column: A polar capillary column (e.g., DB-23, SP-2560).[6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 220-240°C) to elute the very-long-chain FAMEs.[6]
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: 260-280°C.
-
b) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Similar to GC-FID for separation. After elution from the column, the FAMEs are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio, providing both quantitative and structural information.
-
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) after derivatization with an electron-capturing group like pentafluorobenzyl bromide for enhanced sensitivity.[5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.
-
c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: Fatty acids (either free or derivatized) are separated by reverse-phase liquid chromatography. The eluting compounds are ionized (typically by electrospray ionization), and specific precursor ions are selected and fragmented. The resulting product ions are monitored for highly selective and sensitive quantification.
-
Typical LC-MS/MS Conditions:
-
Column: A C8 or C18 reversed-phase column.[4]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).[2][3]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Mandatory Visualization: Workflow and Pathways
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a simplified representation of a fatty acid analysis workflow.
Caption: A logical workflow for the cross-validation of different analytical methods.
Caption: A simplified experimental workflow for the analysis of fatty acids from biological samples.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive quantification of C4 to C26 free fatty acids using a supercritical fluid chromatography-mass spectrometry method in pharmaceutical-grade egg yolk powders intended for total parenteral nutrition use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of the Biological Activities of cis-17-hexacosenoic Acid and its Trans Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-17-hexacosenoic acid is a very long-chain monounsaturated fatty acid.[1] Its geometric isomer, trans-17-hexacosenoic acid, differs in the spatial arrangement of hydrogen atoms at the double bond. This structural difference, while seemingly minor, can have profound implications for the molecule's physical properties and, consequently, its biological activity. While data on these specific 26-carbon fatty acids is scarce, extensive research on other cis and trans fatty acid isomers provides a basis for predicting their potential differential effects on cellular processes, including inflammation, cancer progression, and metabolism. Generally, cis fatty acids are associated with beneficial health effects, whereas trans fatty acids, particularly those of industrial origin, are linked to adverse health outcomes.[2][3]
Hypothetical Comparison of Biological Activities
Based on the general understanding of cis and trans fatty acid isomers, a hypothetical comparison of their potential biological activities is presented below.
Anti-inflammatory Effects
-
This compound: As a cis-monounsaturated fatty acid, it may possess anti-inflammatory properties. Other long-chain monounsaturated fatty acids have been shown to reduce levels of inflammatory cytokines like IL-6 and TNF-α.[4][5] Cis-unsaturated fatty acids are generally considered to be protective against inflammation.[6]
-
Trans-17-hexacosenoic acid: In contrast, trans fatty acids are widely recognized for their pro-inflammatory effects.[2] They have been shown to activate inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway, leading to the production of pro-inflammatory cytokines.[[“]][8] Studies on other trans fatty acid isomers have demonstrated their ability to promote inflammatory responses and cell death.[2]
Potential Anti-Cancer Activity
-
This compound: The role of very long-chain fatty acids in cancer is complex. Some studies suggest that the elongation of VLCFAs is essential for tumor growth.[9] However, certain polyunsaturated cis fatty acids, like docosahexaenoic acid (DHA), have demonstrated anti-cancer effects by inducing apoptosis and inhibiting cancer cell proliferation and metastasis.[10][11][12][13] The effect of this compound would require specific investigation.
-
Trans-17-hexacosenoic acid: The association between trans fatty acids and cancer remains an area of active research with some studies suggesting a potential link. Industrial trans fatty acids have been shown to promote pro-apoptotic signaling in response to cellular stress, which could have complex implications in the context of cancer.[14]
Metabolic Effects
-
This compound: Long-chain monounsaturated fatty acids have been associated with improvements in endothelial function and may play a role in regulating lipid metabolism.[15][16] Some cis fatty acids have been shown to increase metabolic activity in certain contexts.[17]
-
Trans-17-hexacosenoic acid: Trans fatty acids have been linked to adverse metabolic effects, including alterations in lipid profiles that are considered atherogenic.[18] They can also influence the metabolism of other fatty acids and may affect the activities of lipogenic enzymes.[19][20][21]
Quantitative Data Summary
Due to the absence of direct experimental data for cis- and trans-17-hexacosenoic acid, this table presents a generalized comparison based on data from other relevant fatty acid isomers to illustrate the potential magnitude of differential effects.
| Biological Activity | Key Parameter | Cis Isomer (Analog) | Trans Isomer (Analog) | Fold Change (Trans vs. Cis) | Reference Analog |
| Inflammation | NF-κB Activation (IL-6 levels) | No significant increase | Increased | - | Elaidic acid vs. Oleic acid[8] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Generally lower | Generally higher | - | General observation[[“]] | |
| Metabolism | Plasma LDL-Cholesterol | Lowering effect | Increasing effect | - | General observation[18] |
| Plasma HDL-Cholesterol | Neutral or increasing effect | Lowering effect | - | General observation[18] |
Experimental Protocols
To definitively determine the comparative biological activities of cis- and trans-17-hexacosenoic acid, the following experimental protocols would be essential.
Cell Viability and Proliferation Assay
-
Objective: To assess the cytotoxic and anti-proliferative effects of the fatty acid isomers on cancer cell lines and normal cell lines.
-
Methodology:
-
Cell Culture: Culture selected cell lines (e.g., MCF-7 breast cancer cells, HT-29 colon cancer cells, and a non-cancerous control cell line like MCF-10A) in appropriate media.
-
Treatment: Treat cells with a range of concentrations of this compound and trans-17-hexacosenoic acid for 24, 48, and 72 hours. A vehicle control (e.g., ethanol or DMSO) should be included.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce MTT to formazan.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each isomer.
-
Anti-inflammatory Assay (Cytokine Measurement)
-
Objective: To evaluate the pro- or anti-inflammatory effects of the fatty acid isomers.
-
Methodology:
-
Cell Culture: Use a macrophage cell line (e.g., RAW 264.7 or THP-1) and differentiate them into macrophages.
-
Pre-treatment and Stimulation: Pre-treat the macrophages with different concentrations of cis- or trans-17-hexacosenoic acid for a specified period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Sample Collection: Collect the cell culture supernatant after the stimulation period.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use specific ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inflammatory or anti-inflammatory effect of each isomer.
-
In Vitro Wound Healing (Scratch) Assay for Cell Migration
-
Objective: To assess the effect of the fatty acid isomers on cancer cell migration.
-
Methodology:
-
Cell Culture: Grow a confluent monolayer of cancer cells (e.g., MDA-MB-231) in a culture plate.
-
Scratch Formation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing different concentrations of cis- or trans-17-hexacosenoic acid.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point and calculate the rate of cell migration into the cell-free area for each treatment group compared to the control.
-
Visualizations
Caption: Hypothetical signaling pathway for trans-fatty acid-induced inflammation.
Caption: Generalized experimental workflow for comparing fatty acid isomers.
References
- 1. (17Z)-17-Hexacosenoic acid | C26H50O2 | CID 5282775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis vs. Trans Fatty Acids | Differences, Structure & Chemical - Lesson | Study.com [study.com]
- 4. Long-chain monounsaturated fatty acids improve endothelial function with altering microbial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanisms of Action of trans Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth | The EMBO Journal [link.springer.com]
- 10. Conjugated docosahexaenoic acid suppresses KPL-1 human breast cancer cell growth in vitro and in vivo: potential mechanisms of action | springermedizin.de [springermedizin.de]
- 11. brieflands.com [brieflands.com]
- 12. Docosahexaenoic acid inhibits the invasion and migration of colorectal cancer by reversing EMT through the TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A comprehensive toxicological analysis of trans-fatty acids (TFAs) reveals a pro-apoptotic action specific to industrial TFAs counteracted by polyunsaturated FAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
- 17. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic aspects of trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trans 18-carbon monoenoic fatty acid has distinct effects from its isomeric cis fatty acid on lipotoxicity and gene expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of cis-17-Hexacosenoic Acid Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate and consistent measurement of cis-17-hexacosenoic acid (also known as Ximenic acid) is crucial for its potential role in various research and clinical applications.[1][2] As a very long-chain monounsaturated fatty acid, its quantification can be challenging, and ensuring comparability of data across different laboratories is paramount for advancing scientific understanding and drug development.[2] This guide provides a comparative overview of analytical methodologies, their performance characteristics, and best practices, drawing insights from broader inter-laboratory studies on fatty acids.[3]
Comparison of Analytical Methods
The primary analytical techniques for the quantification of this compound and other fatty acids are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[4][5] The choice of method depends on factors such as the required sensitivity, selectivity, and the sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile fatty acid derivatives by GC, followed by detection and quantification by MS.[5] | Separation of the analyte by LC, followed by specific detection and quantification using tandem MS.[5] |
| Derivatization | Typically required to increase volatility (e.g., methylation to form Fatty Acid Methyl Esters - FAMEs).[4][6] | Not always necessary, which can simplify sample preparation.[5] |
| Linearity (r²) | Generally > 0.99.[4][5] | Typically > 0.998.[5] |
| Limit of Detection (LOD) | Can reach femtomole levels, highly dependent on the derivatization agent and matrix.[4][5] | Generally in the low micromolar to nanomolar range.[7] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL levels are achievable.[5] | Can range from 160 nM to 310 nM.[7] |
| Selectivity | High, especially with appropriate chromatographic columns for isomer separation.[5] | Very high due to the specificity of MS/MS detection.[5] |
| Matrix Effects | Can be significant; matrix-matched calibration standards are often necessary.[5] | Present, but can often be mitigated by using isotopically labeled internal standards.[5] |
| Throughput | Can be high with rapid GC methods (e.g., analysis within 8 minutes).[4] | Generally high, especially with direct injection methods. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for reducing inter-laboratory variability. Below are representative workflows for GC-MS and LC-MS/MS analysis of fatty acids.
Representative GC-MS Workflow with Derivatization
Caption: Workflow for GC-MS analysis of this compound.
Representative LC-MS/MS Workflow (Direct Injection)
Caption: Workflow for LC-MS/MS analysis of this compound.
Key Considerations for Inter-Laboratory Comparability
To enhance the reliability and comparability of this compound measurements across different laboratories, the following best practices, adapted from general fatty acid analysis guidelines, are recommended:[8][9]
-
Standardized Procedures : Adherence to validated and well-documented standard operating procedures (SOPs) for sample collection, storage, and analysis is crucial.
-
Certified Reference Materials (CRMs) : The use of CRMs, when available, is essential for assessing method accuracy and ensuring traceability of measurements. The National Institute of Standards and Technology (NIST) has developed SRM 2378 Fatty Acids in Human Serum, which can serve as a valuable control material.[3]
-
Proficiency Testing (PT) : Participation in PT schemes or inter-laboratory comparison studies allows laboratories to assess their performance against their peers and identify potential biases.[3]
-
Method Validation : Each laboratory should thoroughly validate its analytical method for key performance characteristics, including linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and selectivity.[10]
-
Quality Control : Regular use of internal quality control materials with established mean and variance is necessary to monitor the ongoing performance of the analytical method.
Logical Relationship for Ensuring Data Comparability
Caption: Key elements for achieving inter-laboratory data comparability.
By implementing these guidelines and utilizing robust, well-characterized analytical methods, the scientific community can improve the consistency and reliability of this compound measurements, thereby accelerating research and development efforts in this area.
References
- 1. larodan.com [larodan.com]
- 2. (17Z)-17-Hexacosenoic acid | C26H50O2 | CID 5282775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sadcas.org [sadcas.org]
accuracy and precision of cis-17-hexacosenoic acid quantification methods
A Comparative Guide to the Quantification of Cis-17-Hexacosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of this compound, a very-long-chain monounsaturated fatty acid, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of the primary analytical methods employed for its quantification, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific performance data for this compound is limited in published literature, this guide summarizes typical performance characteristics for the analysis of very-long-chain fatty acids using these techniques, supported by experimental protocols and relevant biological pathways.
Data Presentation: Performance of Quantification Methods
The following table summarizes the typical performance parameters for the quantification of very-long-chain fatty acids, which can be considered representative for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) followed by mass analysis. | Separation of the native fatty acid followed by mass analysis. |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.05 - 5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 0.1 - 20 ng/mL |
| Intra-day Precision (%RSD) | <15% | <10% |
| Inter-day Precision (%RSD) | <15% | <15% |
| Accuracy/Recovery (%) | 85-115% | 90-110% |
| Throughput | Lower, due to derivatization and longer run times. | Higher, with potential for direct injection. |
| Sample Derivatization | Typically required (methylation). | Often not required. |
Experimental Protocols
Detailed methodologies are critical for replicating and comparing experimental results. Below are representative protocols for the quantification of very-long-chain fatty acids using GC-MS and LC-MS/MS.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for fatty acid analysis, offering high resolution and sensitivity.
a) Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction: Total lipids are extracted from biological samples (e.g., plasma, tissues, cells) using the Folch method or a similar solvent extraction procedure with chloroform/methanol (2:1, v/v).
-
Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide or potassium hydroxide solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Derivatization (Methylation): The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride in methanol (BF₃/MeOH) or methanolic HCl.
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane or heptane.
-
Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the FAMEs are reconstituted in a small volume of a suitable solvent for GC-MS analysis.
b) GC-MS Analysis
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Column: A capillary column suitable for FAME analysis, such as a DB-23 or HP-88.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 240°C.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: An Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing underivatized fatty acids, which simplifies sample preparation and reduces the risk of analyte degradation.
a) Sample Preparation: Lipid Extraction
-
Lipid Extraction: A one-step protein precipitation and lipid extraction is often employed. The sample is mixed with a solvent mixture such as isopropanol/acetonitrile.
-
Centrifugation: The mixture is centrifuged to pellet proteins and cellular debris.
-
Supernatant Collection: The supernatant containing the lipids is transferred to a new tube.
-
Dilution: The extract may be diluted with the initial mobile phase before injection.
b) LC-MS/MS Analysis
-
Liquid Chromatograph: A system such as a Shimadzu Nexera or Waters ACQUITY UPLC.
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific fatty acids. The transitions from the precursor ion (the deprotonated molecule [M-H]⁻) to specific product ions are monitored.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Potential Signaling Pathway Influenced by Ximenic Acid
Ximenic acid (this compound) has been shown to influence fatty acid metabolism and may play a role in modulating insulin signaling pathways.
Caption: Putative signaling pathways modulated by ximenic acid.[2][3]
References
A Researcher's Guide to Cis-17-Hexacosenoic Acid Reference Standards for Accurate Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of cis-17-hexacosenoic acid, a very-long-chain fatty acid (VLCFA), is crucial for various biochemical and clinical studies. The selection of a high-quality reference standard is the cornerstone of reliable and reproducible analytical results. This guide provides a comparative overview of commercially available this compound reference standards and a detailed experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS).
Comparison of Commercially Available Reference Standards
The quality and characterization of a reference standard are paramount for analytical accuracy. Below is a comparison of this compound reference materials available from leading suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information.
| Feature | Larodan | Santa Cruz Biotechnology |
| Product Number | 10-2601 | sc-222059 |
| Purity | >98%[1] | Information not readily available on the product page; a CoA should be consulted. |
| Format | Solid or in solution[1] | Presumed solid, but confirmation with the supplier is recommended. |
| CAS Number | 66274-43-9[1] | 66274-43-9[2] |
| Molecular Formula | C₂₆H₅₀O₂[1] | C₂₆H₅₀O₂[2] |
| Molecular Weight | 394.67[1] | 394.67[2] |
| Storage | Freezer[1] | Recommended storage at -20°C. |
| Documentation | Certificate of Analysis and MSDS available for download[1] | A Certificate of Analysis is typically available upon request or with purchase.[3] |
Note: The information for Santa Cruz Biotechnology is based on general product information and a sample CoA for a different product. It is essential to obtain the specific CoA for the lot of interest.
Experimental Protocol: Quantification of this compound by GC-MS
The analysis of very-long-chain fatty acids like this compound by GC-MS necessitates a derivatization step to convert the non-volatile fatty acid into a more volatile derivative, typically a fatty acid methyl ester (FAME).[4] The following protocol outlines a standard procedure for the analysis of total this compound in a biological sample.
I. Lipid Extraction and Saponification
-
Sample Preparation: To approximately 1 mg of a lyophilized biological sample (e.g., plasma, tissue homogenate), add a known amount of an appropriate internal standard (e.g., a C19:0 or C21:0 fatty acid).
-
Lipid Extraction: Perform a Folch extraction by adding 2 mL of a chloroform:methanol (2:1, v/v) solution. Vortex thoroughly for 2 minutes.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 10 minutes to cleave the fatty acids from their glycerol backbone.
II. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Acidification and Methylation: After cooling, add 2 mL of 14% boron trifluoride (BF₃) in methanol.[5] Heat the mixture at 100°C for 5 minutes. This step both neutralizes the solution and catalyzes the methylation of the free fatty acids.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
III. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis, such as a BPX70 (70% cyanopropyl polysilphenylene-siloxane) or a similar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/minute.
-
Ramp 2: Increase to 250°C at 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the methyl ester of this compound based on its retention time relative to the internal standard and its characteristic mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard.
Visualizing the Workflow and Chemical Transformation
To aid in understanding the experimental process and the key chemical reaction, the following diagrams are provided.
The successful analysis of this compound is contingent on the use of high-purity reference standards and a robust, well-validated analytical method. By carefully selecting a reference standard and adhering to a detailed experimental protocol, researchers can ensure the accuracy and reliability of their findings in the complex field of lipidomics.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. gcms.cz [gcms.cz]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
A Comparative Analysis of Very-Long-Chain Fatty Acid Levels in Health and Disease
A detailed guide for researchers, scientists, and drug development professionals on the comparative levels of specific very-long-chain fatty acids in healthy versus diseased states. Due to the limited availability of quantitative data for cis-17-hexacosenoic acid, this guide utilizes data for the closely related very-long-chain saturated fatty acid, hexacosanoic acid (C26:0), as a proxy to illustrate its association with coronary artery disease and metabolic syndrome.
This guide provides a comprehensive comparison of hexacosanoic acid (C26:0) levels in healthy individuals and those with coronary artery disease (CAD) and metabolic syndrome (MS). It includes a detailed overview of the experimental protocols used for the quantification of this fatty acid and visual representations of the key metabolic pathways involved in very-long-chain fatty acid (VLCFA) metabolism.
Data Presentation: C26:0 Levels in Healthy vs. Diseased States
The following table summarizes the quantitative data on whole blood hexacosanoic acid (C26:0) concentrations in healthy control subjects and patients diagnosed with coronary artery disease and metabolic syndrome.
| Condition | Subject Group | Number of Subjects (n) | Mean C26:0 Concentration (μg/mL) | Standard Deviation (SD) | p-value | Citation |
| Coronary Artery Disease | Healthy Controls | 40 | 2.27 | 0.24 | < 0.01 | [1][2] |
| CAD Patients | 100 | 2.42 | 0.32 | [1][2] | ||
| Metabolic Syndrome | Non-MS Group | 140 | 2.25 | 0.29 | < 0.001 | [3][4] |
| MS Group | 78 | 2.42 | 0.31 | [3][4] |
Experimental Protocols
The quantification of hexacosanoic acid (C26:0) in the cited studies was performed using gas chromatography-mass spectrometry (GC-MS). This widely accepted method for fatty acid analysis involves several key steps:
Lipid Extraction
Total lipids are extracted from whole blood, plasma, or serum samples. A common and robust method is the Folch extraction, which uses a chloroform/methanol mixture to separate lipids from other cellular components.
-
Procedure:
-
A known volume of the biological sample (e.g., plasma) is homogenized in a chloroform/methanol (2:1, v/v) solution.
-
The mixture is agitated and then centrifuged to separate the layers.
-
The lower organic phase, containing the lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Saponification and Methylation (FAMEs Preparation)
To make the fatty acids suitable for GC-MS analysis, they are first cleaved from their glycerol backbone (saponification) and then converted into their more volatile fatty acid methyl esters (FAMEs).
-
Procedure:
-
The lipid extract is hydrolyzed by heating with a methanolic solution of sodium hydroxide or potassium hydroxide.
-
The resulting free fatty acids are then esterified to FAMEs using a reagent such as boron trifluoride (BF3) in methanol or an acidic methanol solution.
-
The FAMEs are extracted from the reaction mixture using an organic solvent like hexane.
-
The solvent is evaporated, and the FAMEs are redissolved in a small volume of a suitable solvent for injection into the GC-MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The prepared FAMEs are then separated and quantified using a GC-MS system.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar column like those with a cyanopropyl stationary phase) is coupled to a mass spectrometer.
-
Separation: The FAMEs are separated based on their boiling points and polarity as they travel through the GC column.
-
Detection and Quantification: As the separated FAMEs exit the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is used to identify each specific fatty acid, and the abundance of the ions is used for quantification. Internal standards (fatty acids with an odd number of carbons or stable isotope-labeled fatty acids) are typically added at the beginning of the sample preparation process to ensure accurate quantification.
Signaling and Metabolic Pathways
Very-long-chain fatty acids are synthesized through a series of elongation steps and are broken down via peroxisomal β-oxidation. These pathways are crucial for maintaining cellular homeostasis, and their dysregulation can be associated with various diseases.
Very-Long-Chain Fatty Acid Elongation Pathway
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle, catalyzed by a complex of enzymes, with the ELOVL (Elongation of Very-Long-Chain Fatty Acids) enzymes being key players.
Caption: The enzymatic cycle of very-long-chain fatty acid elongation in the endoplasmic reticulum.
Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
VLCFAs are too long to be metabolized in the mitochondria and must first be shortened in peroxisomes through a process called β-oxidation.
Caption: The pathway of very-long-chain fatty acid degradation via peroxisomal β-oxidation.
References
- 1. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of cis-17-Hexacosenoic Acid: A Comprehensive Safety Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of cis-17-Hexacosenoic acid (CAS RN: 66274-43-9), ensuring operational integrity and adherence to safety protocols.
While this compound is not classified as a hazardous substance, proper disposal procedures are still necessary to maintain a safe laboratory environment and prevent environmental contamination.[1] The following step-by-step guidance is based on the safety data sheet for this compound and best practices for laboratory chemical waste management.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₆H₅₀O₂ |
| Molecular Weight | 394.7 g/mol |
| Appearance | Solid |
| Purity | >98% |
Note: This data is compiled from publicly available information.
Experimental Protocols: Disposal Procedures
The primary disposal method for this compound is through an approved waste disposal plant.[2] Always consult with your institution's environmental health and safety (EHS) office for specific local and national regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Step 2: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be kept tightly closed.
Step 4: Disposal
-
Arrange for the collection of the waste container by your institution's licensed chemical waste disposal service.
-
Provide the disposal service with a complete and accurate description of the waste.
In Case of a Spill:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills: Absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated chemical waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills: Evacuate the area and contact your institution's EHS office immediately.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: A flowchart outlining the proper disposal procedure for this compound.
References
Personal protective equipment for handling cis-17-Hexacosenoic acid
Essential Safety and Handling Guide for cis-17-Hexacosenoic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for structurally similar long-chain fatty acids and general laboratory best practices. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][3] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[3] For larger quantities or where splashing is likely, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1][2][3][4] If a fume hood is not available, a respirator with an appropriate cartridge may be necessary.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2][4]
-
Gather all necessary PPE and inspect it for integrity.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily available.
2. Handling:
-
Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Avoid generating dust or aerosols.
-
Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[4][5][6]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[2][4]
Emergency Procedures
-
Spill:
-
For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Work from the outside of the spill inwards to prevent spreading.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
Ventilate the area and decontaminate the spill surface.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[5]
-
Containerization: Use a chemically resistant container that is in good condition and can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2][5]
Quantitative Data Summary
The following table summarizes known physical and chemical properties of compounds structurally similar to this compound. This data is provided for reference and to inform safe handling practices.
| Property | Value (for similar long-chain fatty acids) | Source |
| Physical State | Solid | [4][6][8] |
| Appearance | White | [6] |
| Melting Point | 50.5 - 50.9 °C (for a C26 fatty acid) | [8] |
| Boiling Point | 250 °C @ 0.01 mbar (for a C26 fatty acid) | [6] |
| Flash Point | > 110 °C | [6] |
Visualized Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. leelinework.com [leelinework.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. proteogenix.science [proteogenix.science]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. prod.adv-bio.com [prod.adv-bio.com]
- 8. 17-Hexacosenoic acid | C26H50O2 | CID 5312571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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